molecular formula C76H159N22O6 B2388629 Exendin-4 (Acetate) CAS No. 914454-01-6

Exendin-4 (Acetate)

Cat. No.: B2388629
CAS No.: 914454-01-6
M. Wt: 1477.256
InChI Key: PIJVPWRREHDVDN-IFKXHDEJSA-N
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Description

Historical Context of Exendin-4 Discovery

The discovery of Exendin-4 is a notable example of biodiscovery, where a natural compound from an animal's venom led to significant scientific advances. The story begins with the Gila monster (Heloderma suspectum), a venomous lizard native to the southwestern United States and parts of Mexico. nih.govnhm.ac.uk Scientists were intrigued by the lizard's unique metabolism, particularly its ability to maintain stable blood sugar levels despite consuming large meals very infrequently. nih.govbiotechacademy.dk

In the 1980s, researchers like Jean-Pierre Raufman and John Pisano began investigating the components of various animal venoms, including that of the Gila monster, for novel substances that could affect human physiology. wikipedia.orguq.edu.au This line of inquiry captured the interest of Dr. John Eng, an endocrinologist at the Veterans Administration Medical Center in the Bronx, New York. nih.govwikipedia.org Building on earlier findings that the lizard's venom could overstimulate the pancreas, Dr. Eng set out to identify the specific hormones responsible for this effect. nih.govbiotechacademy.dk

In 1992, using radioimmunoassay techniques, Dr. Eng successfully isolated and characterized a 39-amino-acid peptide from the Gila monster's venom, which he named Exendin-4. wikipedia.orgva.gov His research revealed that Exendin-4 was structurally similar to glucagon-like peptide-1 (GLP-1), a human incretin (B1656795) hormone that stimulates the pancreas to release insulin (B600854) in response to high glucose levels. nih.govdiabetologia-journal.org The pivotal finding was that Exendin-4 exhibited a much greater resistance to enzymatic degradation than human GLP-1, giving it a significantly longer biological half-life—hours compared to just a couple of minutes for GLP-1. nih.govbiotechacademy.dk This extended duration of action made Exendin-4 a highly promising subject for further research.

After the U.S. Department of Veterans Affairs declined to patent the discovery, Dr. Eng filed for the patent himself in 1993. wikipedia.org Following persistent efforts, he licensed the patent to Amylin Pharmaceuticals in 1996, which then developed a synthetic version of the peptide. biotechacademy.dkwikipedia.org

Academic Significance and Research Focus

The academic importance of Exendin-4 stems from its potent and prolonged activity as a glucagon-like peptide-1 receptor (GLP-1R) agonist. nih.govoup.com This has made it an invaluable tool for investigating the GLP-1 system and its diverse physiological roles. The initial and primary research focus was on its potent insulinotropic properties and its potential as a therapeutic agent for type 2 diabetes. patsnap.comjci.org Studies have detailed its mechanism of action, which includes enhancing glucose-dependent insulin secretion, suppressing the release of glucagon (B607659), and slowing gastric emptying. nih.govoup.compatsnap.com

Beyond glycemic control, the academic research focus on Exendin-4 has expanded significantly into other areas:

Metabolic Research: Investigations are actively exploring its effects on weight management and obesity. patsnap.com Studies in animal models have shown that Exendin-4 can reduce food intake, decrease weight gain, and lower fat deposition. oup.com It is also studied for its potential to reverse hepatic steatosis, a condition associated with nonalcoholic fatty liver disease (NAFLD). nih.gov

Neuroscience: A growing body of research is dedicated to the neuroprotective potential of Exendin-4. patsnap.com Pre-clinical studies and pilot clinical trials have examined its effects in models of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, suggesting it may protect neurons from damage. nih.govclinicaltrials.govclinicaltrials.gov Research has also explored its effect on astrocyte gene expression, such as increasing extracellular superoxide (B77818) dismutase. oatext.com

Cardiovascular Science: There is an emerging interest in the potential cardiovascular benefits of Exendin-4. patsnap.com Research investigates its effects on various markers of cardiovascular health, including direct actions on blood vessels. medchemexpress.com

Cell Biology and Oncology: The compound is also used as a research tool in cell biology to study GLP-1 receptor signaling pathways. nih.gov Some preliminary studies have even explored its effects on the proliferation and apoptosis of certain cancer cell lines. nih.govmedchemexpress.com

This broad spectrum of research underscores the compound's significance, not just as a derivative from nature, but as a key pharmacological agent for exploring a wide range of cellular and physiological processes.

Properties

InChI

InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVPWRREHDVDN-IFKXHDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H159N22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1477.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Exendin 4 Acetate Action

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

Receptor Binding and Activation Dynamics

Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster, shares approximately 50% sequence identity with the native human glucagon-like peptide-1 (GLP-1). whiterose.ac.uk Despite this, both peptides bind to and activate the GLP-1R with similar affinity and potency. whiterose.ac.ukresearchgate.net The GLP-1R is a class B G protein-coupled receptor (GPCR) characterized by a large N-terminal extracellular domain (ECD) that plays a crucial role in ligand binding. researchgate.netplos.org

The binding of Exendin-4 to the GLP-1R is a complex process involving interactions with both the ECD and the transmembrane domain (TMD) of the receptor. pulsus.comnih.gov The C-terminal portion of Exendin-4, which includes a nine-residue extension not present in GLP-1, is thought to form additional interactions with the N-terminal domain of the receptor. nih.gove-enm.org This enhanced interaction may contribute to its prolonged duration of action. While both GLP-1 and Exendin-4 bind to the human GLP-1R with similar affinity, the rat GLP-1R shows a significant preference for Exendin-4. nih.gov This difference is attributed to a hydrogen bond between Ser-32 of Exendin-4 and Asp-68 of the rat GLP-1R, an interaction that is not as favorable with the corresponding Glu-68 in the human receptor. nih.govwhiterose.ac.uk

LigandReceptorKey Interaction SitesBinding Affinity
Exendin-4 Human GLP-1RN-terminal domain, Transmembrane domainHigh
GLP-1 Human GLP-1RN-terminal domain, Transmembrane domainHigh
Exendin-4 Rat GLP-1RN-terminal domain (Ser-32 of ligand with Asp-68 of receptor)Higher than GLP-1

Distribution of GLP-1R in Research Models

The physiological effects of Exendin-4 are dictated by the distribution of its target, the GLP-1R. In various research models, including rodents and non-human primates, GLP-1Rs are found in a wide range of tissues.

In the pancreas , GLP-1Rs are predominantly localized to the β-cells within the islets of Langerhans. oup.com There is also evidence of GLP-1R expression in pancreatic acinar cells, although at a markedly weaker level. oup.com Studies in porcine models have shown a more homogenous distribution of GLP-1Rs across both the islets and the exocrine tissue. bmj.com

The central nervous system (CNS) is another key site of GLP-1R expression. mdpi.comfrontiersin.org In rodent models, GLP-1Rs are abundantly expressed in various brain regions, including the hippocampus, hypothalamus, cerebral cortex, and brainstem. mdpi.comnih.gov Cellular localization studies have revealed that GLP-1Rs are primarily co-localized with GABAergic neurons in most brain regions, with the exception of areas like the hippocampus where they are also found on glutamatergic neurons. nih.gov GLP-1Rs are also expressed on neurons, astrocytes, and glial cells. mdpi.com

Beyond the pancreas and brain, GLP-1Rs have been identified in the gastrointestinal tract , particularly in the duodenum, as well as in the heart , lungs , and kidneys . oup.combmj.comfrontiersin.org In the cardiovascular system, GLP-1Rs are expressed in human coronary artery endothelial cells. bioscientifica.com

Tissue/OrganResearch ModelCellular Localization
Pancreas Human, MonkeyPredominantly β-cells; weaker expression in acinar cells. oup.com
PigIslets and exocrine tissue. bmj.com
Central Nervous System RodentHippocampus, hypothalamus, cortex, brainstem; mainly on GABAergic neurons. mdpi.comnih.gov
Gastrointestinal Tract PigHigh uptake in duodenum; lower in stomach, jejunum, ileum, colon. bmj.com
Cardiovascular System HumanCoronary artery endothelial cells. bioscientifica.com

Intracellular Signaling Pathways Modulated by Exendin-4 (Acetate)

Upon binding to the GLP-1R, Exendin-4 initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. oup.comphysiology.org This is considered the canonical signaling pathway for GLP-1R agonists. However, research has demonstrated that Exendin-4 also modulates other important signaling pathways.

Cyclic AMP and Protein Kinase A (PKA) Pathway Activation

The activation of the cAMP/PKA pathway is a cornerstone of Exendin-4's mechanism of action. oup.com Binding of Exendin-4 to the GLP-1R triggers a conformational change that activates the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. oup.comnih.gov The resulting elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). oup.comphysiology.org

Activated PKA then phosphorylates various downstream targets, mediating a wide range of cellular responses. In pancreatic β-cells, for instance, PKA activation is crucial for potentiating glucose-stimulated insulin (B600854) secretion. pharmgkb.org In hypothalamic neuronal cells, Exendin-4 has been shown to increase cAMP levels and activate PKA, which in turn regulates the expression of neuropeptides involved in feeding behavior. oup.com Furthermore, in bone marrow-derived mesenchymal stem cells, the anti-apoptotic effects of Exendin-4 under conditions of oxygen and glucose deprivation are mediated through the activation of the cAMP/PKA pathway. nih.gov The protective effects of Exendin-4 against interleukin-1β-induced apoptosis in β-cells are also dependent on PKA activation. diabetesjournals.org

Phosphatidylinositol 3-Kinase/Akt (PI3K/AKT) Pathway

In addition to the cAMP/PKA pathway, Exendin-4 has been shown to activate the Phosphatidylinositol 3-Kinase/Akt (PI3K/AKT) signaling cascade in various cell types. karger.comnih.gov This pathway is critical for cell growth, proliferation, survival, and metabolism. researchgate.net

Studies have demonstrated that Exendin-4 promotes the proliferation of pancreatic β-cells, and this effect is significantly diminished by the inhibition of the PI3K/Akt pathway. karger.comnih.gov This suggests a direct role for this pathway in mediating the proliferative effects of Exendin-4 on β-cells. In a rat model of myocardial infarction-induced heart failure, Exendin-4 was found to attenuate atrial fibrosis by inhibiting the PI3K/AKT signaling pathway in the atrial tissue. spandidos-publications.com Conversely, in the context of high glucose-induced dysfunction of endothelial progenitor cells, Exendin-4 has been shown to restore cellular function by activating the PI3-K/Akt/eNOS pathway. e-century.us The neuroprotective effects of Exendin-4, such as protecting against reactive oxygen species-induced apoptosis in mesenchymal stem cells, are also mediated through the PI3K-Akt signaling pathway. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) and Related Pathways

Exendin-4 has been shown to exert effects on the vascular endothelium, in part through the modulation of endothelial nitric oxide synthase (eNOS) activity. eNOS is responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and endothelial homeostasis. diabetesjournals.org

In human umbilical vein endothelial cells (HUVECs), Exendin-4 stimulates the activation of eNOS. diabetesjournals.orgnih.gov This activation can be mediated through the upregulation of scavenger receptor type B class I (SR-BI). diabetesjournals.org The signaling cascade involves the PKA/AMPK/FoxO1 pathway, where Exendin-4 increases the expression and transcription of SR-BI, which in turn contributes to HDL-mediated eNOS activation and NO generation. diabetesjournals.orgnih.govresearchgate.net In human coronary artery endothelial cells, Exendin-4 has been shown to protect against lipoapoptosis by restoring the balance between NO and reactive oxygen species (ROS) production, an effect that is dependent on eNOS activation. bioscientifica.com Furthermore, in a mouse model, Exendin-4 was found to reverse endothelial dysfunction by increasing eNOS phosphorylation and NO production through a GTP cyclohydrolase-1/tetrahydrobiopterin pathway. spandidos-publications.com The restorative effects of Exendin-4 on high glucose-impaired endothelial progenitor cell function are also mediated through the PI3-K/Akt/eNOS signaling pathway. e-century.us

Regulation of Other Downstream Effectors (e.g., ERK1/2, JNK, Caspase Activity)

Beyond the primary cAMP/PKA signaling axis, Exendin-4 (Acetate) modulates a variety of other downstream effector pathways that are crucial for its diverse cellular effects, including cell survival, proliferation, and anti-inflammatory responses. These pathways prominently feature members of the mitogen-activated protein kinase (MAPK) family—such as extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK)—as well as regulators of apoptosis like caspases.

Research indicates that Exendin-4's influence on these pathways is often context-dependent, varying with cell type and physiological or pathological stimuli. In vascular smooth muscle cells (VSMCs), for instance, Exendin-4 has been shown to inhibit angiotensin II-induced proliferation and migration by preventing the phosphorylation, and thus activation, of ERK1/2 and JNK. semanticscholar.org This inhibitory action on ERK1/2 and JNK signaling pathways is a key mechanism behind its protective vascular effects. semanticscholar.org Similarly, in human peripheral blood mononuclear cells from patients with type 2 diabetes, Exendin-4 treatment suppressed the phosphorylation of p38 MAPK and ERK, which may contribute to its anti-inflammatory properties. nih.gov

Conversely, in other contexts, Exendin-4 can promote the activation of these same pathways to mediate cell survival and growth. Studies have shown that Exendin-4 can enhance the proliferation and differentiation of osteoblasts through MAPK pathways, including ERK1/2, p38, and JNK. researchgate.net In human pancreatic islet microendothelial cells, Exendin-4 promotes cell survival under hyperglycemic conditions by increasing the phosphorylation of Akt and ERK1/2. nih.gov

The regulation of apoptosis by Exendin-4 is tightly linked to its ability to modulate JNK and caspase activity. In pancreatic β-cells, Exendin-4 provides protection against apoptosis induced by various stressors. It has been shown to inhibit the activation of the JNK pathway and the subsequent activation of executioner caspases like caspase-3. nih.govnih.govoup.com For example, Exendin-4 protects MIN6 pancreatic β-cells from tert-butyl hydroperoxide (t-BHP)-induced apoptosis by inhibiting the IRE1-JNK-Caspase-3 signaling pathway. nih.gov It also counteracts TNF-α-mediated apoptosis in insulin-secreting cells by preventing JNK phosphorylation in a PKA-dependent manner, which restores the levels of anti-apoptotic proteins like Bcl-2 and reduces caspase-3 activity. oup.com This anti-apoptotic function is critical for the preservation of β-cell mass. nih.gov

Downstream EffectorEffect of Exendin-4Cellular Context/ModelObserved OutcomeSource
ERK1/2Inhibition of phosphorylationRat Aortic Smooth Muscle Cells (Angiotensin II-induced)Inhibition of cell proliferation and migration semanticscholar.org
JNKInhibition of phosphorylationRat Aortic Smooth Muscle Cells (Angiotensin II-induced)Inhibition of cell proliferation and migration semanticscholar.org
ERK1/2 & p38 MAPKSuppression of phosphorylationHuman Peripheral Blood Mononuclear CellsSuppression of inflammatory cytokine release nih.gov
JNKInhibition of phosphorylationHuman Coronary Artery Endothelial Cells (Palmitate-induced)Protection from lipoapoptosis bioscientifica.com
Caspase-3Inhibition of activityMIN6 Pancreatic β-cells (t-BHP-induced)Protection from apoptosis nih.gov
Caspase-3Inhibition of activityINS-1 Cells (TNF-α-induced)Inhibition of apoptosis and promotion of cell survival oup.com

Enzymatic Stability and Resistance to Dipeptidyl Peptidase-4 (DPP-4) Degradation

A defining characteristic of Exendin-4, which underpins its enhanced potency and prolonged duration of action compared to the native hormone Glucagon-Like Peptide-1 (GLP-1), is its remarkable resistance to enzymatic degradation. glucagon.comnih.gov The primary enzyme responsible for the rapid inactivation of GLP-1 in the body is Dipeptidyl Peptidase-4 (DPP-4). e-enm.orgfrontiersin.org

DPP-4 is a widely expressed serine protease that selectively cleaves peptides with a proline or alanine (B10760859) residue at the penultimate N-terminal position (position 2). e-enm.orgglucagon.com Native GLP-1 has an alanine residue at this position, making it an ideal substrate for DPP-4. glucagon.com This enzymatic cleavage results in a truncated, inactive form of GLP-1 and an extremely short plasma half-life of less than two minutes. frontiersin.org

In stark contrast, Exendin-4 possesses a glycine (B1666218) residue at position 2 of its amino acid sequence. glucagon.come-enm.org This substitution prevents DPP-4 from recognizing and cleaving the peptide. glucagon.come-enm.org Consequently, Exendin-4 is highly resistant to DPP-4-mediated inactivation, a feature that dramatically increases its metabolic stability and extends its plasma half-life to approximately 22-30 minutes. frontiersin.orgnih.gov This inherent resistance to degradation allows Exendin-4 to circulate in its active form for a longer period, leading to sustained activation of the GLP-1 receptor. nih.govnih.gov

ParameterExendin-4GLP-1 (Active Form)Source
N-Terminal Position 2 Amino AcidGlycineAlanine glucagon.come-enm.org
Susceptibility to DPP-4 DegradationResistantHigh glucagon.comnih.govnih.gov
Plasma Half-Life (t½)~22.0 min (in pigs)~1.5-2.0 min (in pigs) frontiersin.orgnih.gov
Metabolic Clearance Rate (MCR) in pigs1.7 ± 0.3 ml min⁻¹ kg⁻¹88.1 ± 10.6 ml min⁻¹ kg⁻¹ nih.gov
Primary Sites of Organ Extraction/MetabolismKidney (glomerular filtration)Kidney, Liver, Peripheral Tissues nih.govnih.gov

Preclinical Investigations of Exendin 4 Acetate in Metabolic Regulation

Glucose Homeostasis Modulation in Research Models

Exendin-4 exerts its effects on glucose control through a multi-faceted mechanism, primarily by engaging the GLP-1 receptor in the pancreas and other tissues. frontiersin.orgpharmgkb.org Its resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV) gives it a longer half-life and more sustained action compared to native GLP-1. frontiersin.orgtouchendocrinology.com

Glucose-Dependent Insulin (B600854) Secretion

A primary mechanism by which Exendin-4 regulates blood glucose is by enhancing glucose-dependent insulin secretion from pancreatic β-cells. touchendocrinology.come-dmj.org This action is strictly dependent on ambient glucose concentrations, meaning it stimulates insulin release primarily when glucose levels are elevated, thus minimizing the risk of hypoglycemia. nih.gov

Preclinical studies have consistently demonstrated this insulinotropic effect. In isolated pancreatic islets from mice, Exendin-4 was shown to potentiate insulin release in a glucose-sensitive manner. nih.gov Research in various animal models, including diabetic mice (db/db) and Zucker fatty rats, has confirmed that Exendin-4 administration leads to a significant increase in insulin concentrations following a glucose challenge. researchgate.netresearchgate.net The underlying signaling cascade involves the activation of the GLP-1 receptor, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). pharmgkb.orgnih.gov This pathway ultimately facilitates the exocytosis of insulin-containing granules. Furthermore, Exendin-4 has been reported to promote the transcription of genes crucial for β-cell function and insulin synthesis. e-dmj.org

Table 1: Effect of Exendin-4 on Insulin Secretion in Preclinical Models

ModelObservationFinding
Isolated Murine IsletsAttenuation of alloxan-induced decrease in insulin release.Exendin-4 pretreatment protected against β-cell dysfunction. nih.gov
Normal Mice4-fold increase in insulin concentrations following a glucose challenge.Demonstrates potent in vivo insulinotropic activity. researchgate.net
Diabetic Fatty Zucker RatsIncreased plasma insulin.Contributed to improved glucose tolerance. researchgate.net
Diabetic db/db MiceIncreased insulin secretion.Significantly controlled non-fasting blood glucose and HbA1c levels. jst.go.jp

Glucagon (B607659) Secretion Suppression

Studies in diabetic fatty Zucker rats showed that Exendin-4 administration effectively decreased glucagon secretion during hyperglycemic conditions. touchendocrinology.com The mechanism is thought to be mediated both indirectly, through the insulin and somatostatin (B550006) released by Exendin-4's action, and potentially through direct action on α-cells which also express GLP-1 receptors. nih.gov In one study, the inhibition of glucagon secretion was responsible for approximately 56% of the suppression of endogenous glucose production following Exendin-4 administration. physiology.org

Impact on Glycogen (B147801) Synthesis and Glucokinase Activity

Exendin-4 has been shown to influence hepatic glucose metabolism. Research indicates that it can increase the activity of glucokinase (GK), a key enzyme that catalyzes the first step of glycolysis and is crucial for both glucose-stimulated insulin secretion in the pancreas and glucose disposal in the liver. nih.govnih.gov

In studies using diabetic (db/db) mice, both acute and chronic treatment with Exendin-4 resulted in increased hepatic glucokinase activity. nih.govresearchgate.net This effect was found to be more pronounced in the presence of hepatic insulin resistance and was mediated by the GLP-1 receptor. nih.govresearchgate.net Furthermore, Exendin-4 treatment in diabetic mouse models was shown to restore hepatic glycogen content, indicating improved glucose storage. nih.govnih.gov This suggests that Exendin-4 can directly impact liver glucose metabolism, independent of its effects on insulin secretion. nih.govresearchgate.net Some research also suggests Exendin-4 increases glycogen accumulation in hepatocytes by increasing glycogen synthase activity and decreasing glycogen phosphorylase activity. researchgate.netresearchgate.net

Gastric Emptying Modulation

Exendin-4 slows the rate of gastric emptying, which delays the absorption of nutrients, including glucose, from the intestine into the bloodstream. pharmgkb.orgphysiology.org This mechanism is a key contributor to the reduction of postprandial glycemic excursions. glucagon.com The effect is believed to be mediated by GLP-1 receptors, possibly in the central nervous system, which in turn modulate gastrointestinal motility via vagal nerve pathways. frontiersin.org

Preclinical studies in rodents and nonhuman primates have confirmed this effect. researchgate.netphysiology.org The slowing of gastric transit reduces the rate at which ingested carbohydrates appear in circulation, thereby blunting the post-meal spike in blood glucose. physiology.org It is important to note that the effect on gastric emptying is most pronounced with short-acting GLP-1 receptor agonists, and some evidence suggests that tolerance to this effect can develop with continuous, long-term exposure. frontiersin.org

Body Weight and Energy Metabolism Studies

Beyond its glucoregulatory functions, Exendin-4 has demonstrated significant effects on body weight and energy balance in preclinical models.

Regulation of Food Intake

A consistent finding in preclinical research is that Exendin-4 reduces food intake, leading to weight loss. pharmgkb.orgresearchgate.net This anorectic effect is mediated through the activation of GLP-1 receptors in key areas of the brain involved in appetite regulation, such as the hypothalamus and the nucleus tractus solitarius in the brainstem. frontiersin.orgmdpi.com

Administration of Exendin-4 has been shown to decrease food consumption in various rodent models, including those fed standard chow and high-fat diets. nih.gov The reduction in food intake is primarily due to a decrease in meal size rather than the number of meals, suggesting that Exendin-4 enhances satiety. physiology.org Mechanistically, studies in rats have shown that Exendin-4 treatment increases the expression of the anorexigenic peptide proopiomelanocortin (POMC) and decreases the expression of the orexigenic neuropeptide Y (NPY) in the hypothalamic arcuate nucleus. nih.gov However, the effectiveness of Exendin-4 in reducing food intake can be influenced by the food environment; for instance, its potency may be decreased when highly preferred or novel foods are offered. nih.gov

Table 2: Effect of Exendin-4 on Food Intake and Body Weight in Preclinical Models

ModelObservationFinding
Rhesus MacaquesDose-dependent reduction in food intake over a 6-hour period.Effect attributed to a reduction in meal size, enhancing satiety. physiology.org
Zucker Fatty RatsSustained reduction in food intake and weight gain with twice-daily administration.Led to reduced fat deposition and improved metabolic parameters. researchgate.net
Sprague Dawley Rats (High-Fat Diet)Significant decrease in food intake and body weight over 9 days.Associated with increased POMC and decreased NPY gene expression in the hypothalamus. nih.gov

Effects on Energy Expenditure

Preclinical studies suggest that Exendin-4 can influence energy expenditure, a key component of metabolic regulation. In vitro studies using differentiated C2C12 muscle cells demonstrated that Exendin-4 treatment increased the oxygen consumption rate, both at baseline and when induced by fatty acids. nih.gov This effect was linked to the upregulation of genes associated with thermogenesis and fat oxidation, such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activator receptor α (PPARα). nih.gov Furthermore, intramuscular injection of Exendin-4 in diet-induced obese mice led to a significant increase in the expression of UCP1, PPARα, and phosphorylated AMP-activated protein kinase (p-AMPK) in muscle tissue. nih.gov These findings indicate that Exendin-4 may contribute to increased energy expenditure by promoting fat oxidation and thermogenesis in skeletal muscle. nih.gov However, a study involving 12 weeks of exenatide (B527673) treatment in humans did not show a significant impact on resting energy expenditure. universiteitleiden.nl

Adipokine Profile Modulation (e.g., Leptin)

Exendin-4 has been shown to modulate the profile of adipokines, which are hormones secreted by adipose tissue that play crucial roles in metabolic processes. Research in rats has demonstrated that treatment with Exendin-4 is associated with lower levels of leptin. glpbio.commedchemexpress.com Leptin is a key hormone in regulating energy balance by inhibiting hunger. The reduction in leptin levels following Exendin-4 administration suggests a complex interplay between GLP-1 receptor agonism and the endocrine functions of adipose tissue. Furthermore, studies in diet-induced obese mice have explored the combination of leptin with Exendin-4, which was found to restore leptin responsiveness after initial weight loss. researchgate.net

Hepatic Metabolic Effects

The liver is a central organ in metabolic homeostasis, and preclinical research has highlighted the significant impact of Exendin-4 on various aspects of hepatic metabolism.

Hepatic Fat Reduction

A consistent finding across multiple preclinical models is the ability of Exendin-4 to reduce hepatic fat accumulation, a condition known as hepatic steatosis. Studies in ob/ob mice, a genetic model of obesity and diabetes, have shown that Exendin-4 treatment significantly reverses hepatic steatosis. glpbio.com In high-fat diet-fed mice, Exendin-4 administration also led to a reduction in liver weight and hepatic triacylglycerol content. glucagon.com The mechanism appears to involve the modulation of genes that control the uptake and oxidation of fatty acids in the liver. oup.comresearchgate.net Research has demonstrated that Exendin-4 can decrease the storage of fatty acids in human hepatocytes. glucagon.com This reduction in hepatic triglycerides has been observed in various animal models and is a key therapeutic target for non-alcoholic fatty liver disease (NAFLD). mdpi.commdpi.com

Preclinical Studies on Exendin-4 and Hepatic Fat Reduction

Animal ModelKey FindingsReference
ob/ob miceSignificantly reversed hepatic steatosis. glpbio.com
High-fat diet-fed miceReduced liver weight and hepatic triacylglycerol content. glucagon.com
Ethanol-treated ratsImproved hepatic fat content. mdpi.com

De Novo Fatty Acid Synthesis Regulation

Exendin-4 has been shown to influence the pathways of de novo fatty acid synthesis in the liver. Research indicates that GLP-1 receptor agonists can reduce de novo lipogenesis. researchgate.net Studies in high-fat diet-induced obese mice revealed that Exendin-4 treatment decreased the hepatic expression of key genes involved in fatty acid synthesis, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (Fasn), and acetyl-CoA carboxylase a (Acaca). glucagon.com By downregulating these lipogenic genes, Exendin-4 helps to inhibit the production of new fatty acids in the liver, thereby contributing to the reduction of hepatic fat. glucagon.com

Serum Alanine (B10760859) Transaminase (ALT) Modulation

Elevated levels of serum alanine transaminase (ALT) are a common indicator of liver injury. Preclinical studies have consistently demonstrated that Exendin-4 can lower elevated ALT levels. In ob/ob mice, both low and high doses of Exendin-4 treatment improved serum ALT. glpbio.commedchemexpress.com Similarly, in ethanol-treated rats, Exendin-4 reduced serum ALT levels. mdpi.com Studies in high-fat diet/streptozotocin-induced diabetic mice also found that treatment with an Exendin-4 fusion protein led to significant reductions in serum ALT. nih.gov These findings suggest a hepatoprotective effect of Exendin-4, potentially by reducing liver inflammation and injury. researchgate.net

Impact of Exendin-4 on Serum ALT in Preclinical Models

Animal ModelEffect on Serum ALTReference
ob/ob miceImproved (reduced) glpbio.commedchemexpress.com
Ethanol-treated ratsReduced mdpi.com
High-fat diet/streptozotocin-induced diabetic miceSignificantly reduced nih.gov

Pancreatic Islet Cell Research

The pancreatic islets, particularly the insulin-producing beta cells, are a primary target of Exendin-4's action. Preclinical research has extensively investigated its effects on islet cell function and mass. Studies have shown that Exendin-4 can increase pancreas and islet volume in non-diabetic mice, likely due to islet hypertrophy rather than the formation of new islets. scielo.br In vitro studies using the MIN6 pancreatic beta-cell line have demonstrated that Exendin-4 can protect against lipotoxicity-induced apoptosis (cell death) through the activation of the protein kinase B (PKB) pathway and inhibition of the mitochondrial apoptosis pathway. researchgate.net Furthermore, Exendin-4 has been shown to enhance the expression of genes crucial for beta-cell function, such as insulin and Glut-2. scielo.br Radiotracer studies have confirmed the specific binding of Exendin-4 derivatives to GLP-1 receptors in pancreatic islets, highlighting its potential for imaging beta-cell mass. utupub.fidiabetesjournals.orgresearchgate.net

Beta-Cell Proliferation and Survival

Exendin-4 (Acetate), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant effects on pancreatic beta-cell proliferation and survival in numerous preclinical studies. researchgate.netglucagon.com These investigations highlight its potential to increase beta-cell mass, a critical factor in the pathophysiology of diabetes. mdpi.comnih.gov

Research in various animal models has shown that Exendin-4 stimulates the growth of beta-cells through two primary mechanisms: the replication of existing beta-cells and the neogenesis, or formation of new beta-cells from precursor cells. nih.gov In a rat model of type 2 diabetes where a partial pancreatectomy was performed, the administration of Exendin-4 was found to attenuate the development of diabetes by stimulating pancreatic regeneration and expanding the beta-cell mass. nih.gov Similarly, studies in neonatal diabetic rats revealed that Exendin-4 enhanced beta-cell mass by promoting the differentiation of ductal precursors and augmenting beta-cell proliferation. mdpi.com

The pro-survival effects of Exendin-4 are also well-documented. It has been shown to protect beta-cells from apoptosis induced by lipotoxicity, a condition where elevated fatty acid levels cause cell death. researchgate.netnih.gov In murine pancreatic beta-cells (MIN6), Exendin-4 inhibited palmitate-induced apoptosis. researchgate.netnih.gov This protective mechanism involves the activation of key signaling pathways. For instance, Exendin-4 has been found to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. researchgate.netmdpi.comnih.gov Inhibition of this pathway was shown to abolish the proliferative effects of Exendin-4. nih.gov

Furthermore, Exendin-4 influences the expression of proteins involved in apoptosis. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. researchgate.netnih.gov The activation of the ERK1/2 signaling pathway is another mechanism through which Exendin-4 promotes beta-cell survival under lipotoxic conditions. nih.gov Additionally, Exendin-4 has been shown to restore lysosomal function and enhance autophagic flux, which are critical processes for clearing damaged cellular components and maintaining beta-cell health. diabetesjournals.orgnih.gov

Table 1: Preclinical Studies on Exendin-4 (Acetate) and Beta-Cell Proliferation/Survival

Model/System Key Findings Signaling Pathways Implicated Reference(s)
Partial Pancreatectomy Rat Model Attenuated diabetes development, stimulated pancreatic regeneration, and expanded beta-cell mass through neogenesis and proliferation. Not specified nih.gov
Neonatal STZ-induced Diabetic Wistar Rats Enhanced beta-cell mass via differentiation of ductal precursors and augmented beta-cell proliferation. Not specified mdpi.com
Murine Pancreatic β-Cells (MIN6) Inhibited palmitate-induced apoptosis, promoted cell survival and proliferation. PI3K/Akt, ERK1/2, Mitochondrial pathway researchgate.netnih.gov
INS-1E β-cells and Primary Islets Reversed lysosomal dysfunction and impairment in autophagic flux caused by glucolipotoxicity. Autophagy/Lysosomal homeostasis diabetesjournals.org
In vitro and in vivo (BrdU incorporation) Increased beta-cell proliferation, leading to increased beta-cell mass and number. PI3K/Akt nih.gov

Modulation of Insulin Production

Exendin-4 (Acetate) plays a crucial role in modulating insulin production, a key aspect of its therapeutic potential in metabolic disorders. google.combiosynth.com Its primary mechanism involves acting as a GLP-1 receptor agonist, which leads to the glucose-dependent stimulation of insulin synthesis and secretion. drugbank.com

A hallmark of Exendin-4's action is its glucose-dependency; it enhances insulin secretion primarily in the presence of elevated glucose levels. frontiersin.org This is a significant advantage as it minimizes the risk of hypoglycemia. In preclinical studies using the pancreatic beta-cell line MIN6m9, plant-produced Exendin-4 was shown to potentiate glucose-induced insulin secretion, similar to chemically synthesized Exendin-4. frontiersin.org

Exendin-4 not only stimulates the release of insulin but also enhances its synthesis. thieme-connect.com Sustained activation of the GLP-1 receptor pathway by Exendin-4 leads to increased gene expression related to insulin production. thieme-connect.com It has been shown to stimulate the expression of the homeodomain protein IDX-1, a key transcription factor for the insulin gene. glucagon.com

Furthermore, Exendin-4 has been found to influence glucokinase activity. In diabetic mice, Exendin-4 treatment ameliorated the decrease in glucokinase activity in islets and hepatocytes caused by alloxan, a chemical that induces diabetes. researchgate.net Glucokinase is a critical enzyme in glucose-stimulated insulin secretion, acting as a glucose sensor in beta-cells. researchgate.net By preserving glucokinase activity, Exendin-4 helps maintain the beta-cell's ability to respond appropriately to changes in glucose levels. researchgate.net

In diabetic Goto-Kakizaki rats, Exendin-4 was shown to increase insulin release within minutes of administration. nih.gov This rapid response underscores its potent insulinotropic effects. The stimulation of insulin production by Exendin-4 is a multifaceted process involving the activation of several intracellular signaling pathways, contributing to improved glucose homeostasis. glucagon.comnih.gov

Table 2: Preclinical Findings on Exendin-4 (Acetate) and Insulin Production

Model/System Key Findings Mechanism/Pathway Reference(s)
Pancreatic β-cell line MIN6m9 Potentiated glucose-induced insulin secretion. Glucose-dependent insulin secretion frontiersin.org
Diabetic Mice Ameliorated the alloxan-induced decrease in glucokinase activity in islets. Maintenance of glucokinase activity researchgate.net
Diabetic Goto-Kakizaki Rats Increased insulin release within 2 to 5 minutes of administration. Rapid insulinotropic effect nih.gov
General Preclinical Models Stimulates insulin synthesis and expression of the insulin gene transcription factor IDX-1. GLP-1 receptor activation, gene expression glucagon.comthieme-connect.com
In vitro insulin-producing cells Promotes insulin secretion, more potent than GLP-1 at equimolar quantities. GLP-1 receptor agonism google.com

Table 3: Chemical Compounds Mentioned

Compound Name
Exendin-4 (Acetate)
Palmitate
Bcl-2
Bax
IDX-1
Alloxan
Glucokinase
Insulin

Neurobiological Research on Exendin 4 Acetate

Neuroprotective and Neurotrophic Properties in Central Nervous System Models

Exendin-4 has shown promise in various preclinical models of CNS disorders, demonstrating its potential to protect and support neurons. nih.govplos.org Research across different disease models highlights its multifaceted neuroprotective capabilities.

Alzheimer's Disease Models: Amyloid-beta Reduction, Synaptic Preservation, Memory Impairment Amelioration

In experimental models of Alzheimer's disease (AD), Exendin-4 has demonstrated significant neuroprotective effects. mdpi.com Studies have shown that it can reduce the accumulation of amyloid-beta (Aβ) plaques, a key pathological hallmark of AD. capes.gov.br In a rat model of sporadic AD, Exendin-4 prevented memory impairment and neuronal death in the hippocampus. researchgate.net It also promoted cell proliferation and enhanced synaptogenesis, the formation of new synapses. researchgate.net

Furthermore, Exendin-4 has been shown to preserve synaptic plasticity, which is crucial for learning and memory. semanticscholar.org In mouse models of AD, treatment with Exendin-4 improved cognitive performance in tasks such as the Morris water maze. mdpi.com It also helped to alleviate Aβ deposition and damage to synapses. mdpi.com The mechanisms behind these effects are linked to the enhancement of cell survival signaling pathways, including the upregulation of phosphorylated Akt and CREB. mdpi.com In some models, Exendin-4 has been shown to counteract Aβ-induced deficits in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. mdpi.com

Model SystemKey FindingsReference
icv-STZ rat modelPrevented memory impairment, neuronal apoptosis, increased cell proliferation and synaptogenesis. researchgate.net
5xFAD transgenic miceImproved cognitive performance, reduced neuroinflammation and oxidative stress, prevented cognitive decline, alleviated Aβ deposition and synapse damage. mdpi.com
PC12 neuronal cell modelAttenuated Aβ1-42-induced apoptosis, increased Bcl-2, reduced caspase-3 levels. mdpi.com
icv-Aβ miceIncreased phosphorylation of CREB, elevated BDNF levels, enhanced synaptic plasticity. mdpi.com

Parkinson's Disease Models: Dopaminergic Neuron Protection, Motor Control Preservation, Neuroinflammation Reduction

Exendin-4 has demonstrated significant neuroprotective effects in various animal models of Parkinson's disease (PD). capes.gov.brlancs.ac.uk It has been shown to protect dopaminergic neurons in the substantia nigra, the brain region most affected in PD, and prevent the loss of dopamine (B1211576) in the basal ganglia. capes.gov.br This protection of dopaminergic neurons is associated with the preservation of motor control. capes.gov.br

A key aspect of Exendin-4's neuroprotective action in PD models is its ability to reduce neuroinflammation. nih.govnih.gov It can suppress the activation of microglia and astrocytes, which are immune cells in the brain that contribute to the inflammatory processes in PD. nih.gov Studies have shown that Exendin-4 treatment can lead to a decrease in pro-inflammatory cytokines like TNF-α and IL-1β, while promoting a shift towards an anti-inflammatory M2 microglial phenotype. semanticscholar.orgnih.gov Furthermore, Exendin-4 has been found to reduce the accumulation of α-synuclein, a protein that aggregates in the brains of PD patients. nih.govfrontiersin.org

Model SystemKey FindingsReference
MPTP mouse modelReversed motor dysfunction, glial activation, and dopaminergic neuronal death; induced M2 microglial polarization; reduced pro-inflammatory cytokine secretion. nih.gov
6-OHDA rat modelProtected dopaminergic neurons, preserved dopamine levels, and improved behavioral function. nih.gov
AAV-A53T-α-synuclein rat modelAttenuated dopaminergic neuronal loss, alleviated motor deficits, and reduced α-synuclein aggregation. nih.gov

Amyotrophic Lateral Sclerosis (ALS) Models: Motor Neuron Degeneration Amelioration

In cellular and animal models of Amyotrophic Lateral Sclerosis (ALS), Exendin-4 has shown potential in mitigating motor neuron degeneration. nih.govplos.orgmdpi.com ALS is characterized by the progressive loss of motor neurons in the spinal cord. nih.govplos.org Studies have demonstrated that Exendin-4 can protect motor neuron-like cells from oxidative stress and apoptosis. nih.govnih.govplos.org

In a mouse model of ALS (SOD1 G93A mutant mice), treatment with Exendin-4 led to an improvement in motor behavior and attenuated the death of neuronal cells in the lumbar spinal cord. nih.govplos.org It was also found to rescue neuronal markers, such as choline (B1196258) acetyltransferase (ChAT), which is associated with motor neurons. nih.govplos.org These findings suggest that GLP-1 receptor agonists like Exendin-4 warrant further investigation for their therapeutic potential in ALS. nih.govplos.org

Model SystemKey FindingsReference
NSC-19 neuroblastoma cellsProtected cells from oxidative stress and apoptosis; elevated choline acetyltransferase (ChAT) activity. nih.govnih.gov
SOD1 G93A mutant miceImproved motor behavior, attenuated neuronal cell death in the lumbar spinal cord, and rescued neuronal markers like ChAT. nih.govplos.org

Traumatic Brain Injury (TBI) Models: Behavioral Impairment Reversal

Exendin-4 has shown promise in reversing behavioral impairments in animal models of traumatic brain injury (TBI). nih.govplos.org TBI can lead to significant and long-lasting cognitive and neurological deficits. nih.govneurosciencenews.com In a mouse model of mild TBI, Exendin-4 treatment was found to reverse behavioral impairments. hud.ac.uk

Studies using a fluid percussion injury model in rats demonstrated that Exendin-4 administration ameliorated cognitive impairments as assessed by the Morris Water Maze. nih.govplos.org Furthermore, in a cortical contusion impact injury model in rats, Exendin-4 promoted the recovery of neurological and cognitive functions. mdpi.comnih.gov It also helped to reduce neurodegeneration and the levels of inflammatory cytokines following the injury. mdpi.comnih.gov These findings suggest that Exendin-4 has the potential to be a therapeutic agent for TBI by improving neurological outcomes and attenuating the inflammatory response. mdpi.comnih.gov

Model SystemKey FindingsReference
Mild TBI mouse modelReversed behavioral impairments. hud.ac.uk
Fluid percussion injury rat modelAmeliorated cognitive impairments. nih.govplos.org
Cortical contusion impact rat modelPromoted neurological and cognitive recovery, attenuated neurodegeneration and inflammatory cytokines. mdpi.comnih.gov

Stroke Models

In various experimental models of stroke, Exendin-4 has demonstrated significant neuroprotective effects. nih.govplos.orgplos.org It has been shown to reduce infarct volume and improve neurological deficits following an ischemic event. nih.gov Studies have indicated that Exendin-4 can be effective even when administered after the onset of stroke. plos.org

The neuroprotective actions of Exendin-4 in stroke models are attributed to its ability to suppress oxidative stress, reduce the inflammatory response, and inhibit cell death. nih.gov It has been shown to decrease markers of oxidative damage and inhibit the activation of microglia, which are key players in the post-stroke inflammatory cascade. nih.gov Furthermore, Exendin-4 treatment has been associated with the promotion of microglial polarization towards the reparative M2 phenotype. plos.org

Model SystemKey FindingsReference
Mouse model of focal cerebral ischemiaReduced infarct volume, improved neurological deficit, suppressed oxidative stress and inflammatory response. nih.gov
Young healthy and aged diabetic/obese miceShowed neuroprotective efficacy when administered up to 3 hours after stroke. plos.org
Gerbil model of transient cerebral ischemiaProtected against ischemia-induced neuronal apoptosis. frontiersin.org

Mechanisms of Neuroprotection

The neuroprotective effects of Exendin-4 are mediated through multiple cellular and molecular mechanisms, primarily through the activation of the GLP-1 receptor. oup.commdpi.com This activation triggers a cascade of downstream signaling pathways that promote neuronal survival and function.

One of the key pathways involved is the cAMP/PKA/CREB signaling pathway . nih.gov Activation of this pathway is thought to be a central mechanism for the neuroprotective actions of Exendin-4. nih.gov Another critical pathway is the PI3K/Akt pathway , which plays a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death). nih.govoup.com Exendin-4 has been shown to activate this pathway in various neurodegenerative models. nih.gov

Exendin-4 also exerts potent anti-inflammatory effects within the central nervous system. semanticscholar.orgmdpi.com It can suppress the production of pro-inflammatory cytokines and inhibit the activation of microglia, the brain's resident immune cells. semanticscholar.orgnih.gov This reduction in neuroinflammation is a significant contributor to its neuroprotective properties in conditions like Parkinson's disease. nih.govnih.gov

Furthermore, Exendin-4 has been shown to have anti-apoptotic properties, directly inhibiting the cellular machinery responsible for programmed cell death. oup.com It can modulate the balance of pro- and anti-apoptotic proteins, favoring cell survival. oup.com In some models, it has also been linked to the promotion of neurogenesis , the creation of new neurons. mdpi.com

MechanismDescriptionKey Signaling Molecules/Pathways
Anti-inflammatory Suppresses the activation of microglia and astrocytes, and reduces the production of pro-inflammatory cytokines.TNF-α, IL-1β, M2 microglial polarization
Anti-apoptotic Inhibits programmed cell death by modulating the expression of apoptosis-related proteins.Bcl-2, Caspase-3
Neurotrophic Support Promotes neuronal survival, growth, and differentiation.BDNF, CREB
Synaptic Plasticity Enhances the ability of synapses to strengthen or weaken over time, a key component of learning and memory.LTP, GluR1, PSD-95
Reduction of Oxidative Stress Decreases the production of harmful reactive oxygen species.8-OHdG, HHE
Modulation of Autophagy Regulates the cellular process of degrading and recycling damaged components.PI3K/Akt/mTOR pathway

Protection Against Oxidative Stress

Exendin-4 has demonstrated a significant capacity to protect neuronal cells from oxidative stress, a key pathological factor in many neurodegenerative diseases. bioscientifica.combioscientifica.com In cellular models, Exendin-4 pretreatment has been shown to protect neuroblastoma cells from oxidative stress induced by hydrogen peroxide. plos.org It also ameliorated toxicity from oxidative stress in other neuronal cultures. nih.gov Studies on SH-SY5Y human neuroblastoma cells showed that Exendin-4 application increased cell survival by 37% under oxidative stress conditions. mdpi.com

The mechanism of this protection involves the modulation of endogenous antioxidant systems. Research on spiral ganglion neurons (SGNs) damaged by kanamycin (B1662678) revealed that Exendin-4 improved cell survival rates and reduced nerve fiber injury. nih.gov It achieved this by increasing the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS). nih.gov This effect is mediated through the activation of the Nrf2/HO-1 signaling pathway. nih.gov Furthermore, in animal models of type 2 diabetes, Exendin-4 showed a tendency to protect against the oxidation of lipids and DNA in the cerebral cortex. uc.pt In models of amyotrophic lateral sclerosis (ALS), Exendin-4 reduced the loss of cell vitality and membrane permeability induced by hydrogen peroxide. mdpi.com

Table 1: Research Findings on Exendin-4 (Acetate) and Oxidative Stress

Model System Key Findings Reference(s)
NSC-19 Neuroblastoma Cells Protected cells from H₂O₂-induced oxidative stress. plos.org
SH-SY5Y Human Neuroblastoma Cells Increased cell survival rate by 37% under oxidative stress. mdpi.com
Kanamycin-Induced Spiral Ganglion Neuron (SGN) Injury Increased SOD and GSH-Px activity; reduced MDA and ROS content via the Nrf2/HO-1 pathway. nih.gov
Diabetic Rat Brain Cortex Showed a tendency to protect against lipid and DNA oxidation. uc.pt
Cellular Model of ALS Reduced loss of cell vitality and membrane permeability induced by H₂O₂. mdpi.com

Mitigation of Glutamate (B1630785) Excitotoxicity

Glutamate-induced excitotoxicity is a major cause of neuronal cell death in various neurological conditions. Research has consistently shown that Exendin-4 provides robust protection against this phenomenon. rndsystems.comrndsystems.com In cultured rat hippocampal neurons, Exendin-4 was found to completely protect against apoptosis induced by glutamate. nih.govgoogle.com

Further studies have quantified this protective effect. In primary cortical neurons, where excessive glutamate (10 μM) caused a 67% loss of cell viability, treatment with 300 nM Exendin-4 fully mitigated this toxicity. nih.gov This neuroprotective function against glutamate toxicity has been identified as a key feature of the compound, suggesting its potential in halting or reversing neurodegenerative processes where excitotoxicity plays a role. plos.orgnih.gov

Table 2: Research Findings on Exendin-4 (Acetate) and Glutamate Excitotoxicity

Model System Key Findings Reference(s)
Cultured Rat Hippocampal Neurons Completely protected neurons against glutamate-induced apoptosis. nih.govgoogle.com
Primary Cortical Neurons Fully mitigated a 67% loss of cell viability induced by 10 μM glutamate. nih.gov
General Neuronal Cultures Confirmed protection against glutamate-induced neurotoxicity. rndsystems.complos.orgrndsystems.com

Anti-Apoptotic Mechanisms

Exendin-4 exerts its neuroprotective effects in part through the modulation of apoptotic pathways. A primary mechanism is the inhibition of caspase-3, a key executioner enzyme in apoptosis. plos.org This has been observed in NSC19 neuroblastoma cells and in the brain cortices of diabetic rats. plos.orguc.pt

The regulation of the Bcl-2 family of proteins is also central to Exendin-4's anti-apoptotic action. Studies have shown that Exendin-4 decreases the expression of the pro-apoptotic protein Bax and enhances the expression of the anti-apoptotic protein Bcl-2. plos.orgmdpi.comresearchgate.net This shift in the Bcl-2/Bax ratio inhibits the mitochondrial pathway of apoptosis. mdpi.comresearchgate.net In models of ischemia, GLP-1 receptor activation by analogs like Exendin-4 is known to protect against neuronal apoptosis. oncotarget.com Additionally, Exendin-4 can induce the phosphorylation and subsequent deactivation of cofilin, an action that inhibits the induction of apoptosis. mdpi.com

Table 3: Anti-Apoptotic Mechanisms of Exendin-4 (Acetate)

Mechanism Effect Model System(s) Reference(s)
Caspase-3 Regulation Inhibition of caspase-3 activity. NSC19 cells, Diabetic rat brain. plos.orguc.pt
Bcl-2 Family Modulation Decreased Bax expression, increased Bcl-2 expression. NSC19 cells, MIN6 cells. plos.orgmdpi.comresearchgate.net
Mitochondrial Pathway Inhibition of the mitochondrial apoptosis pathway. MIN6 cells. researchgate.net
Cofilin Regulation Deactivation (phosphorylation) of cofilin. Nerve cells. mdpi.com

Neuroinflammation Modulation

Chronic neuroinflammation is a hallmark of many neurodegenerative disorders, and Exendin-4 has been shown to effectively modulate this response. bioscientifica.combioscientifica.com In animal models of Parkinson's disease and stroke, administration of Exendin-4 reduced the activation of glial cells (astrocytes and microglia) and lowered the levels of pro-inflammatory cytokines. plos.orgfrontiersin.org

Table 4: Research Findings on Exendin-4 (Acetate) and Neuroinflammation

Animal Model Key Findings Reference(s)
Parkinson's Disease & Stroke Reduced glial cell activation and levels of pro-inflammatory cytokines. plos.org
Parkinson's Disease Attenuated neuroinflammation. nih.gov
Transient Cerebral Ischemia (Gerbil) Reduced microglial inflammatory activation in a dose-dependent manner. bioscientifica.com
General Neurodegeneration Reduced chronic inflammatory response in the brain. bioscientifica.combioscientifica.com

Promotion of Neurite Outgrowth and Neurogenesis

Beyond protecting existing neurons, Exendin-4 also promotes the growth of new neurites and the formation of new neurons. It is recognized as a neurotrophic factor that induces neurite outgrowth in neuronal cultures. plos.orgnih.gov In adult rat dorsal root ganglion (DRG) neurons, Exendin-4 was found to promote neurite outgrowth in a dose-dependent manner. nih.govresearchgate.net This action is mediated through the activation of the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway. nih.gov

Exendin-4 also stimulates neurogenesis. mdpi.com In animal studies, systemic administration of Exendin-4 has been reported to stimulate the proliferation of neuronal progenitor cells. bioscientifica.combioscientifica.com Specifically, it was shown to enhance the number of BrdU-positive progenitor cells in the subventricular zone, a key neurogenic niche in the adult brain. bioscientifica.combioscientifica.com

Table 5: Research Findings on Exendin-4 (Acetate) and Neurogenesis/Neurite Outgrowth

Effect Model System Mediating Pathway/Mechanism Reference(s)
Neurite Outgrowth Adult Rat Dorsal Root Ganglion (DRG) Neurons PI3K signaling pathway nih.govresearchgate.net
Neurogenesis Animal Models (in vivo) Stimulation of neuronal progenitor cell proliferation in the subventricular zone. bioscientifica.combioscientifica.com
Neurotrophic Action General Neuronal Cultures Acts as a neurotrophic factor to induce neurite outgrowth. plos.orgnih.gov

Peripheral Nervous System Studies

The therapeutic potential of Exendin-4 extends to the peripheral nervous system, particularly in the context of nerve injury and regeneration.

Peripheral Nerve Regeneration

Exendin-4 has emerged as a promising agent for facilitating recovery from peripheral nerve injury. nih.govresearchgate.net Studies using a rat model of sciatic nerve crush injury demonstrated that repeated administration of Exendin-4 promoted both nerve regeneration and functional recovery. nih.gov This regenerative effect is largely attributed to its action on Schwann cells, the primary glial cells of the peripheral nervous system. nih.gov

In vitro experiments confirmed that Exendin-4 promotes the proliferation and migration of Schwann cells by activating the Jak-STAT pathway. nih.gov Furthermore, Exendin-4 enhances neuronal survival and neurite outgrowth in peripheral neurons through the activation of the PI3K signaling pathway and the suppression of RhoA, an inhibitor of nerve regeneration. nih.gov In diabetic mouse models, Exendin-4 treatment improved both motor and sensory nerve conduction velocities and helped normalize the density of nerve fibers in the skin. bioscientifica.com

Table 6: Research Findings on Exendin-4 (Acetate) and Peripheral Nerve Regeneration

Model System Key Findings Mediating Pathway/Mechanism Reference(s)
Rat Sciatic Nerve Crush Injury Promoted nerve regeneration and functional recovery. Activation of Schwann cells. nih.gov
Cultured Schwann Cells Promoted Schwann cell proliferation and migration. Activation of the Jak-STAT pathway. nih.gov
Adult Rat Dorsal Root Ganglion (DRG) Neurons Enhanced neurite outgrowth and neuronal survival. Activation of PI3K signaling; suppression of RhoA activity. nih.gov
STZ-Induced Diabetic Mice Improved motor/sensory nerve conduction velocity and nerve fiber density. Not specified. bioscientifica.com

Schwann Cell Activation

Exendin-4 (Acetate), an agonist for the glucagon-like peptide-1 (GLP-1) receptor, has demonstrated significant neurotrophic and neuroprotective properties, particularly in the context of the peripheral nervous system (PNS). A key aspect of its mechanism involves the activation of Schwann cells, the principal glial cells of the PNS, which are crucial for axon survival, myelination, and regeneration after nerve injury. mdpi.comfrontiersin.orgnih.gov Research has established that GLP-1 receptors are expressed in Schwann cells, making them a direct target for Exendin-4. mdpi.comnih.govglucagon.com The activation of these receptors by Exendin-4 initiates downstream signaling cascades that promote Schwann cell proliferation, migration, and myelination, thereby facilitating nerve repair and functional recovery. nih.govnih.govfrontiersin.org

Signaling Pathways in Exendin-4-Mediated Schwann Cell Activation

Studies have identified multiple signaling pathways that are triggered by Exendin-4 in Schwann cells.

PI3K/Akt Pathway: A significant body of evidence points to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a central mechanism. mdpi.comfrontiersin.orgresearchgate.net Treatment of Schwann cells with Exendin-4 leads to increased phosphorylation of Akt, a key protein kinase that regulates cell survival, proliferation, and growth. frontiersin.orgresearchgate.netresearchgate.net The pro-survival and myelination-promoting effects of Exendin-4 on Schwann cells can be diminished by inhibitors of the PI3K pathway, confirming the pathway's critical role. frontiersin.orgresearchgate.net For instance, in co-cultures of dorsal root ganglion (DRG) neurons and IFRS1 Schwann cells, Exendin-4 was shown to induce Akt phosphorylation and enhance myelin formation, effects that were attenuated by the PI3K inhibitor LY294002. frontiersin.orgresearchgate.net

Jak-STAT Pathway: Research has also implicated the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway in the cellular response to Exendin-4. frontiersin.orgnih.gov In vitro studies have demonstrated that Exendin-4 significantly promotes the proliferation and migration of Schwann cells by activating the Jak-STAT pathway. frontiersin.orgnih.gov Bioinformatics analysis of genes differentially expressed in Schwann cells following Exendin-4 treatment revealed that a majority were enriched in the Jak-STAT signaling pathway, providing a basis for its role in peripheral nerve regeneration. nih.gov

ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway, another critical signaling cascade for cell growth and differentiation, is also activated by Exendin-4 in the peripheral nervous system. glucagon.com Exposure of sciatic nerve cultures to GLP-1, for which Exendin-4 is a potent agonist, resulted in increased phosphorylation of ERK1/2. glucagon.com This activation is thought to contribute to the neuroprotective effects of Exendin-4. glucagon.com

Research Findings on Schwann Cell Functions

The activation of these signaling pathways by Exendin-4 translates into tangible effects on Schwann cell behavior, promoting an environment conducive to nerve repair.

Survival and Proliferation: Exendin-4 has been shown to significantly enhance the survival and proliferation of Schwann cells. mdpi.comnih.govfrontiersin.org In one study, treatment with 100 nM Exendin-4 markedly increased the survival and proliferation of IFRS1 Schwann cells. researchgate.net This proliferative effect is crucial for repopulating the area of a nerve lesion.

Migration: The migration of Schwann cells to the site of injury is a prerequisite for successful nerve regeneration. Exendin-4 promotes this migratory activity. nih.govfrontiersin.orgresearchgate.net Studies have observed that Exendin-4 stimulates the movement of IFRS1 cells toward neurites emerging from DRG neurons in co-culture systems. researchgate.net

Myelination: Exendin-4 facilitates the process of myelination, where Schwann cells wrap around axons to form the myelin sheath essential for rapid nerve impulse conduction. mdpi.comfrontiersin.org In co-cultures, Exendin-4 treatment led to an upregulation of key myelin proteins, including peripheral myelin protein 22 (PMP22) and myelin protein zero (MPZ). frontiersin.orgresearchgate.net Furthermore, in animal models of nerve crush injury, repeated administration of Exendin-4 resulted in a thicker myelin sheath compared to controls. nih.gov

The tables below summarize key quantitative findings from research on Exendin-4's effects on Schwann cells.

Table 1: Effect of Exendin-4 on Schwann Cell Myelin Protein Expression

This table shows the relative expression of myelin proteins in a co-culture of DRG neurons and IFRS1 Schwann cells after 21 days of treatment.

TreatmentPMP22 Expression (Relative to Control)MPZ Expression (Relative to Control)
Control1.01.0
Exendin-4>1.5~1.5
Data derived from Western blot analysis. researchgate.net

Table 2: Effect of Exendin-4 on Schwann Cell Proliferation and AKT Phosphorylation

This table presents the impact of 100 nM Exendin-4 on the proliferation of IFRS1 Schwann cells and the phosphorylation of AKT.

ParameterMeasurement TimeResult (vs. Control)
Cell Proliferation72 hours~20% increase
AKT Phosphorylation60 minutesSignificant increase
AKT Phosphorylation120 minutesSignificant increase
Data derived from MTS assay and Western blot analysis. researchgate.net

Table 3: Effect of Exendin-4 on Myelin Sheath Thickness After Nerve Injury

This table shows the g-ratio (axon diameter to myelinated fiber diameter) in the sciatic nerve of rats 4 weeks after a crush injury. A lower g-ratio indicates a thicker myelin sheath.

Treatment GroupMean g-ratioStandard Deviation
Crush Injury Only0.680.05
Crush Injury + Exendin-40.600.04
Data derived from analysis of thin sections of the sciatic nerve. nih.gov

Extrapancreatic and Systemic Effects of Exendin 4 Acetate in Research

Cardiovascular System Research

The cardiovascular system has been a significant focus of Exendin-4 research, with studies exploring its influence on endothelial health, vascular function, and cardiac tissue protection.

Endothelial Function and Nitric Oxide Production

Research has consistently demonstrated the positive effects of Exendin-4 on endothelial function, a critical factor in cardiovascular health. In human umbilical vein endothelial cells (HUVECs), Exendin-4 has been shown to significantly increase the production of nitric oxide (NO), a key molecule in vasodilation and endothelial homeostasis. medchemexpress.comglpbio.commedchemexpress.com This increase in NO is associated with the phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis. medchemexpress.comglpbio.commedchemexpress.com

Studies have elucidated several pathways through which Exendin-4 stimulates eNOS activity. One proposed mechanism involves the upregulation of scavenger receptor type B class I (SR-BI), which in turn mediates HDL-induced eNOS activation. diabetesjournals.org The activation of the GLP-1 receptor by Exendin-4 appears to trigger a signaling cascade involving protein kinase A (PKA) and AMP-activated protein kinase (AMPK), leading to increased SR-BI expression. diabetesjournals.orgmdpi.com Furthermore, Exendin-4 has been found to induce the phosphorylation of AMPK and eNOS in HUVECs and arteries, contributing to improved endothelial function. nih.gov Another identified pathway suggests that Exendin-4 exerts its protective effects on endothelial cells through the AMPK/Akt/eNOS pathway in a GLP-1 receptor-dependent manner. glpbio.com

Table 1: Effects of Exendin-4 on Endothelial Function

Cell Type Effect of Exendin-4 Key Mediators Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Increased Nitric Oxide (NO) production eNOS phosphorylation, GTP cyclohydrolase 1 (GTPCH1) medchemexpress.comglpbio.commedchemexpress.com
Human Umbilical Vein Endothelial Cells (HUVECs) Stimulated HDL-mediated eNOS activation Upregulation of Scavenger Receptor Type B Class I (SR-BI) via PKA/AMPK/FoxO1 pathway diabetesjournals.orgmdpi.com
Human Umbilical Vein Endothelial Cells (HUVECs) Induced phosphorylation of AMPK and eNOS AMPK, eNOS nih.gov
Human Coronary Artery Endothelial Cells (HCAECs) Protected against lipoapoptosis PKA, PI3K/Akt, eNOS, p38 MAPK, JNK bioscientifica.com

Vascular Tone Modulation (e.g., Aortic Vasodilation)

Exendin-4 has been shown to induce vasodilation in isolated blood vessels, suggesting a direct effect on vascular tone. Studies using rat thoracic aortic rings have demonstrated that exenatide (B527673), the synthetic form of Exendin-4, causes a dose-dependent relaxation. nih.govnih.govresearchgate.net This vasodilation is mediated by the GLP-1 receptor and involves multiple signaling pathways. nih.govnih.gov

The relaxation of the aorta is primarily attributed to the production of hydrogen sulfide (B99878) (H2S), but also involves nitric oxide (NO) and carbon monoxide (CO). nih.govnih.gov The process is complex, also involving prostaglandins (B1171923) and superoxide (B77818) free radicals. nih.govnih.gov Furthermore, the vasodilation appears to be dependent on the activation of various potassium channels, including ATP-sensitive, voltage-gated, and calcium-activated large-conductance potassium channels. nih.govresearchgate.net Inhibition of the Na+/Ca2+-exchanger has been found to abolish most of the vasodilatory effect. nih.govnih.gov

Table 2: Mechanisms of Exendin-4 Induced Aortic Vasodilation

Mediators Role in Vasodilation Reference
Gasotransmitters (H2S, NO, CO) Primary mediators of relaxation nih.govnih.gov
Prostaglandins and Superoxide Contributing factors to relaxation nih.govnih.gov
Potassium Channels (ATP-sensitive, voltage-gated, calcium-activated) Involved in the vasodilation process nih.govresearchgate.net
Na+/Ca2+-exchanger Crucial for the vasodilatory effect nih.govnih.gov

Cardiac Microvascular Injury Protection

Research indicates that Exendin-4 can protect the heart from injury, particularly in the context of ischemia-reperfusion (I/R). Pretreatment with Exendin-4 has been shown to significantly reduce infarct size and decrease levels of cardiac injury markers like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) following reperfusion in rat models. viamedica.plviamedica.pl This cardioprotective effect is associated with the inhibition of oxidative stress, as evidenced by reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. viamedica.plviamedica.pl

Mechanistically, Exendin-4 has been found to inhibit the expression of high mobility group box 1 (HMGB1), a protein implicated in myocardial I/R injury. viamedica.plviamedica.pl Furthermore, studies suggest that the cardioprotective effects of Exendin-4 involve the upregulation of SIRT1 and SIRT3, and the activation of AMPK. sci-hub.stnih.govresearchgate.net The administration of a GLP-1 receptor antagonist can abolish these protective effects, confirming the receptor-mediated nature of this action. viamedica.plviamedica.pl In the context of diabetic complications, GLP-1 has been shown to protect against cardiac microvascular injury through a cAMP/PKA/Rho-dependent mechanism. tocris.com

Renal System Investigations

The kidneys are another extrapancreatic site where the effects of Exendin-4 have been investigated. Studies have highlighted its potential renoprotective properties in various models of kidney injury.

In a rat model of contrast-induced nephropathy, pretreatment with Exendin-4 was found to ameliorate biomarkers of renal function, oxidative stress, vascular dysfunction, and apoptosis. mdpi.com Similar protective effects were observed in a rat model of renal ischemia-reperfusion injury, where Exendin-4 pretreatment led to improved serum creatinine (B1669602) levels and reduced tissue injury, apoptosis, and inflammation. nih.gov This protection was associated with the upregulation of heme oxygenase-1 (HO-1), an oxidative defense gene. nih.gov

Furthermore, research in diabetic mouse models has shown that Exendin-4 can inhibit the increase of markers associated with diabetic kidney disease, such as TGFβ, type 1 collagen, and fibronectin. researchgate.net Recent studies have also explored the role of Exendin-4-enriched exosomes in alleviating diabetic nephropathy, suggesting a mechanism involving the modulation of gut microbiota and immune responses. frontiersin.org The high uptake of Exendin-4 by the kidneys has also been a focus of research, with efforts to develop derivatives with lower renal retention for imaging and therapeutic applications. nih.govthno.org

Anti-Cancer Research

The potential anti-cancer properties of Exendin-4 have been explored in vitro, particularly in the context of breast cancer.

In Vitro Cytotoxicity and Apoptosis Induction (e.g., Breast Cancer Cell Lines)

Studies on breast cancer cell lines, such as MCF-7, have demonstrated that Exendin-4 can exert cytotoxic effects and inhibit cell growth. medchemexpress.comglpbio.commedchemexpress.com Research has shown that Exendin-4 can reduce the viability of breast cancer cells and induce apoptosis. nih.govresearchgate.net One study reported an IC50 value of 5 μM for Exendin-4 in MCF-7 cells after 48 hours of treatment. medchemexpress.comglpbio.comnih.gov

The proposed mechanisms for these anti-cancer effects involve the activation of apoptotic pathways. For instance, treatment with Exendin-4 has been shown to increase the expression of pro-apoptotic genes like p53, caspase-3, caspase-8, and caspase-10, while reducing the expression of anti-apoptotic genes like Akt and caspase-9 in MCF-7 cells. nih.gov Another study suggests that Exendin-4 attenuates breast cancer cell proliferation by inhibiting the activation of nuclear factor κB (NF-κB). nih.govoup.com It is important to note that while some studies show apoptosis induction, others suggest that Exendin-4 primarily attenuates proliferation without inducing apoptosis. nih.govoup.com

Table 3: In Vitro Effects of Exendin-4 on Breast Cancer Cells

Cell Line Effect of Exendin-4 Proposed Mechanism Reference
MCF-7 Cytotoxicity (IC50 = 5 μM at 48h) Activation of apoptotic pathway (increased caspases, p53; reduced Akt) medchemexpress.comglpbio.comnih.gov
MCF-7, MDA-MB-231, KPL-1 Decreased cell number, attenuated proliferation Inhibition of NF-κB activation nih.govoup.com

Modulation of Cancer Cell Proliferation and Metastasis

Research has demonstrated that Exendin-4 can influence the proliferation and metastatic potential of various cancer cells, often through the activation of the GLP-1 receptor (GLP-1R).

In breast cancer, studies have shown that GLP-1R is expressed in human breast cancer tissues and cell lines such as MCF-7, MDA-MB-231, and KPL-1. nih.gov Exendin-4 has been found to significantly decrease the number of breast cancer cells in a dose-dependent manner and attenuate breast cancer cell proliferation. nih.gov It has been suggested that Exendin-4 exerts these effects by inhibiting the nuclear factor κB (NF-κB) signaling pathway. nih.gov Furthermore, Exendin-4 has been noted to modulate effectors like Caspase-9, Akt, and MMP-2, which are involved in proliferation and metastasis. nih.gov

The anti-proliferative effects of Exendin-4 are not limited to breast cancer. Research on endometrial cancer has shown that Exenatide, the synthetic form of Exendin-4, can inhibit the proliferation of Ishikawa endometrial cancer cells both in vitro and in xenograft models in nude mice. docwirenews.comspandidos-publications.com These effects may be mediated through the phosphorylation of AMPK. spandidos-publications.com Similarly, in colon cancer cells (CT26), Exendin-4 has been shown to decrease cell viability and inhibit proliferation. oup.com Studies have also indicated that Exendin-4 can reduce the proliferation of prostate cancer cell lines (LNCap, PC3, and DU145) by inhibiting the ERK-MAPK signaling pathway. openaccessjournals.com

However, the impact of Exendin-4 on cancer cell proliferation can vary depending on the cancer type. For instance, some studies have reported that similar anti-proliferative effects were not observed in pancreatic cancer cells. nih.gov

Table 1: Research Findings on Exendin-4 and Cancer Cell Proliferation/Metastasis

Cancer Type Cell Line(s) Key Findings Proposed Mechanism(s)
Breast Cancer MCF-7, MDA-MB-231, KPL-1 Decreased cell number and proliferation. nih.gov Inhibition of NF-κB activation; Modulation of Caspase-9, Akt, MMP-2. nih.govnih.gov
Endometrial Cancer Ishikawa Inhibited proliferation in vitro and in xenografts. docwirenews.comspandidos-publications.com Phosphorylation of AMPK. spandidos-publications.com
Colon Cancer CT26 Decreased cell viability and proliferation. oup.com Activation of GLP-1R signaling. oup.com
Prostate Cancer LNCap, PC3, DU145 Reduced proliferation. openaccessjournals.com Inhibition of ERK-MAPK activation. openaccessjournals.com
Pancreatic Cancer - No significant decrease in cell proliferation observed in some studies. nih.gov -
Ovarian Cancer - Inhibited growth and augmented apoptosis. nih.gov -

Clonogenic Property Regulation

The clonogenic potential, or the ability of a single cancer cell to form a colony, is a critical aspect of tumor growth and recurrence. Exendin-4 has been shown to influence this property in cancer cells.

In studies on endometrial cancer, Exendin-4 attenuated the clone formation rate of Ishikawa cells. spandidos-publications.com This suggests a direct impact on the self-renewal capacity of these cancer cells. Furthermore, research indicates that Exendin-4 can regulate the clonogenic property of cancer cells through the up-regulation of tissue inhibitor of metalloproteinases-1 and -2 (TIMP-1 and TIMP-2) expressions. nih.gov TIMPs are known inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.

Table 2: Research Findings on Exendin-4 and Clonogenic Property Regulation

Cancer Type Cell Line Key Findings Proposed Mechanism(s)
Endometrial Cancer Ishikawa Attenuated clone formation rate. spandidos-publications.com -
General Cancer Cells - Up-regulation of TIMP-1 and TIMP-2 expression. nih.gov Inhibition of MMPs. nih.gov

Effects on Digestive Enzyme Activity

Beyond its effects on cancer and epigenetics, Exendin-4 has been shown to influence the activity of digestive enzymes.

In a study on the larvae of the fall webworm, Hyphantria cunea, Exendin-4 treatment led to a significant decrease in the activity of α-amylase. nih.gov Conversely, the activity of lipase (B570770) showed a significant increase. nih.gov These findings suggest that Exendin-4 can modulate digestive processes by altering the activity of key enzymes involved in carbohydrate and fat digestion.

In rodent models, Exendin-4 has also been studied in the context of pancreatic enzyme secretion. While some studies have explored its effects on plasma amylase and lipase levels, particularly in the context of pancreatitis, the results can be complex and dependent on the experimental model. nih.gov For instance, in one study, Exenatide did not modify plasma amylase and lipase concentrations in rodents without pancreatitis but did attenuate chemically induced increases in these enzymes. nih.gov

Table 4: Research Findings on Exendin-4 and Digestive Enzyme Activity

Enzyme Organism/Model Effect
α-Amylase Hyphantria cunea larvae Decreased activity. nih.gov
Lipase Hyphantria cunea larvae Increased activity. nih.gov
Amylase Rodents Attenuated chemically induced increases. nih.gov
Lipase Rodents Attenuated chemically induced increases. nih.gov

Development of Exendin 4 Acetate Analogs and Delivery Systems for Research

Strategies for Prolonged Action

To overcome the limitation of its short half-life, researchers have explored several innovative approaches to extend the duration of Exendin-4's effects. These strategies primarily focus on modifying the peptide itself or developing advanced delivery systems.

Structural Modifications and Peptide Derivatization

Altering the amino acid sequence of Exendin-4 is a key strategy to enhance its stability and duration of action. One approach involves substituting specific amino acids to prevent oxidation and improve shelf-life, such as replacing methionine at position 14 with leucine. researchgate.net Another strategy is the derivatization of the peptide with molecules like lithocholic acid. Modification of Exendin-4 with lithocholic acid at lysine (B10760008) residues has been shown to enhance its long-acting characteristics, which is attributed to albumin binding and the formation of nanoparticles. nih.gov Glycosylation, the attachment of sugar moieties, is another modification that has been investigated. Introducing sialyl N-acetyllactosamine to Exendin-4 at position 28 resulted in an analog with prolonged glucose-lowering activity in vivo. nih.gov

Table 1: Examples of Structural Modifications of Exendin-4 for Prolonged Action

Modification Strategy Example Outcome Reference(s)
Amino Acid Substitution Substitution of methionine at position 14 with leucine Prevents oxidation and improves shelf-life researchgate.net
Derivatization Modification with lithocholic acid at lysine residues Enhanced long-acting characteristics due to albumin binding and nanoparticle formation nih.gov
Glycosylation Introduction of sialyl N-acetyllactosamine at position 28 Prolonged in vivo glucose-lowering activity nih.gov

Conjugation Strategies (e.g., Hyaluronate, Albumin)

Conjugating Exendin-4 to larger molecules is a widely explored method to increase its hydrodynamic size, thereby reducing renal clearance and extending its circulating half-life.

Hyaluronate Conjugation: Conjugation of Exendin-4 to hyaluronic acid (HA), a naturally occurring polysaccharide, has been shown to significantly improve its in vitro serum stability by approximately 20-fold. nih.gov This bioconjugation is achieved through Michael addition chemistry between a vinyl sulfone-modified HA and thiolated Exendin-4. nih.govmdpi.com The resulting HA-Exendin-4 conjugate demonstrated a protracted hypoglycemic effect for up to three days following a single subcutaneous injection in a diabetic mouse model. nih.govresearchgate.net The protective nature of the HA polymer helps to shield the peptide from degradation. mdpi.com

Albumin Conjugation: Albumin, the most abundant protein in blood plasma, has a long half-life, making it an ideal carrier for extending the duration of action of smaller peptides. nih.gov Several strategies have been developed to link Exendin-4 to albumin.

Recombinant Fusion Proteins: Genetic fusion of Exendin-4 to human serum albumin (HSA) has been explored. One such example is E2HSA, a fusion protein consisting of two tandem Exendin-4 molecules covalently bonded to recombinant HSA. nih.gov Another approach involves fusing an albumin-binding domain to the peptide. thno.org

Chemical Conjugation: Exendin-4 can be chemically conjugated to albumin ex vivo. CJC-1134-PC is a preformed conjugate of Exendin-4 covalently bound to recombinant HSA. glucagon.com Another strategy involves modifying Exendin-4 with a truncated Evans blue derivative, a small molecule that binds to albumin in situ, thereby extending the peptide's half-life. thno.org

Albumin-Binding Tags: A novel approach involves fusing a heptapeptide (B1575542) tag with high albumin affinity to Exendin-4. nih.gov This strategy, combined with a thrombin-cleavable linker, allows for a controlled release of the active peptide. tandfonline.comnih.gov Studies have shown that this modification can significantly prolong the in vivo stability of Exendin-4. tandfonline.com Fatty acid derivatization has also been used to promote the association of Exendin-4 with albumin. thno.org

Table 2: Research Findings on Exendin-4 Conjugation Strategies

Conjugation Partner Method Key Findings Reference(s)
Hyaluronate (HA) Michael addition chemistry between vinyl sulfone-modified HA and thiolated Exendin-4 ~20-fold improvement in in vitro serum stability; Protracted hypoglycemic effect for up to 3 days in db/db mice. nih.govmdpi.comresearchgate.netebi.ac.uk
Albumin Recombinant fusion of two Exendin-4 molecules to human serum albumin (E2HSA) Retained biological activity in vitro; Prolonged hypoglycemic action in mice. nih.gov
Albumin Preformed covalent conjugate with recombinant human serum albumin (CJC-1134-PC) Retained a full spectrum of GLP-1R-dependent actions. glucagon.com
Albumin Conjugation with a truncated Evans blue derivative Significantly extended biological half-life through in situ albumin binding. thno.org
Albumin Fusion with a heptapeptide albumin-binding tag and thrombin-cleavable linker (HEX15) Significantly improved in vivo stability and prolonged efficacy. tandfonline.comnih.gov

Sustained-Release Formulation Approaches (e.g., Microspheres)

Encapsulating Exendin-4 within biodegradable polymer microspheres provides a depot for its slow and sustained release over an extended period. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer for this purpose. nih.gov Formulations like PT302, which utilizes PLGA microspheres, have been developed to provide sustained plasma levels of Exendin-4, potentially allowing for less frequent administration. nih.gov Research has focused on optimizing these microsphere formulations, such as creating inside-porous PLGA microspheres to achieve a more favorable release profile without a significant lag phase. tandfonline.com Another approach involves a tannic acid/Exendin-4/Fe³⁺ ternary nanoparticle system, which has been shown to provide sustained release of the peptide. researchgate.net

Gene Therapy Approaches for In Vivo Expression

Gene therapy offers a novel strategy for the long-term, continuous production of Exendin-4 within the body. This approach involves delivering the gene encoding Exendin-4 to specific tissues, which then act as bio-factories for the peptide.

One promising method utilizes adeno-associated virus (AAV) vectors to deliver the Exendin-4 gene to the salivary glands. plos.orgnih.govresearchgate.net Following a single injection, biologically active Exendin-4 was detected in the bloodstream of rodent models, with expression persisting for the duration of the studies. nih.govresearchgate.net This sustained expression resulted in significant metabolic benefits. plos.orgnih.govresearchgate.net Another approach employed a helper-dependent adenoviral (HDAd) vector for long-term hepatic expression of Exendin-4, which also led to improved glucose homeostasis and other positive metabolic effects in a mouse model. nih.gov

Table 3: Gene Therapy Approaches for Sustained Exendin-4 Expression

Vector Target Tissue Animal Model Key Outcomes Reference(s)
Adeno-associated virus (AAV5) Salivary Glands Zucker rats and high-fat diet mice Sustained circulating levels of biologically active Exendin-4; Decreased weight gain and improved glycemic control. plos.orgnih.govresearchgate.net
Helper-dependent adenoviral (HDAd) Liver Diet-induced obesity mice Long-term expression of Exendin-4; Improved glucose homeostasis and reduced hepatic fat. nih.gov

Rational Design of Modified Peptides

The development of novel Exendin-4 analogs is increasingly guided by a deep understanding of its structure and how it interacts with its receptor.

Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for the rational design of new Exendin-4 analogs with improved properties. These investigations systematically modify the peptide's structure and evaluate the impact on its biological activity, stability, and pharmacokinetic profile.

For instance, researchers have engineered hybrid peptides by incorporating structural elements of glucagon (B607659) into the Exendin-4 sequence, resulting in potent dual agonists for both the GLP-1 and glucagon receptors. nih.govacs.org Detailed SAR studies guided further modifications with unnatural amino acids to create metabolically stable peptides. nih.govacs.org NMR spectroscopy confirmed that these novel peptides retained the characteristic tryptophan-cage fold of Exendin-4, which is important for its stability. nih.govacs.org

Other SAR studies have focused on designing analogs with improved physicochemical properties. By starting with a well-folded miniprotein and performing step-by-step N-terminal elongation, an Exendin-4 analog (E19) was designed that exhibited the same tertiary structure as the parent molecule but with increased helicity and reduced tendency to form aggregates. acs.orgrcsb.orgnih.gov The affinity of Exendin-4 for the GLP-1R N-terminal domain has also been a subject of investigation, with studies identifying specific amino acid interactions, such as a hydrogen bond from Ser-32 of Exendin-4, that contribute to its high affinity. nih.gov Furthermore, SAR studies have been conducted on radiolabeled Exendin-4 derivatives, revealing that the choice of albumin-binding moiety can significantly impact their pharmacokinetics and tumor accumulation in imaging studies. acs.orgnih.gov

Dual Receptor Agonists (e.g., GLP-1/Glucagon Receptor)

The development of unimolecular dual agonists, particularly those targeting both the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor, represents a significant evolution from monospecific Exendin-4-based therapies. The rationale for this approach is to combine the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the metabolic benefits of glucagon receptor activation, such as increased energy expenditure and improved lipid metabolism. Researchers have engineered hybrid peptides by incorporating structural elements of glucagon into the Exendin-4 scaffold, which is inherently a selective GLP-1 receptor agonist. researchgate.net

This strategy has led to the creation of novel Exendin-4-based dual agonists. An iterative optimization process involving molecular modeling, structural studies (X-ray, NMR), and peptide synthesis has been employed to fine-tune the activity ratio, favoring the GLP-1 receptor over the glucagon receptor. researchgate.net This biased agonism is considered crucial; for instance, MEDI0382, a palmitoylated chimera, demonstrates a five-fold preference for the GLP-1 receptor in vitro. researchgate.net The goal is to achieve enhanced efficacy in reducing body weight and improving glucose control compared to pure GLP-1 receptor agonists alone. researchgate.net

Another approach involves using the glucagon sequence as a template and substituting residues from GLP-1 or related peptides to create dual agonists. researchgate.net While some of these balanced agonists have shown promise, they have also been associated with a higher frequency of gastrointestinal side effects. researchgate.net The development of these dual agonists from an Exendin-4 base has provided key insights into structure-activity relationships (SAR) that allow for the modulation of the desired receptor activity ratio. researchgate.net

Beyond the GLP-1/glucagon combination, the concept has extended to other receptor pairings. Tirzepatide, for example, is a dual agonist for both the GLP-1 and the glucose-dependent insulinotropic polypeptide (GIP) receptors. nih.govbiochempeg.com Preclinical research suggests that GIP may complement GLP-1 receptor agonist effects by reducing food intake and increasing energy expenditure, potentially leading to greater impacts on blood glucose and body weight. biochempeg.com

Table 1: Examples of Dual Receptor Agonists Based on or Related to Incretin (B1656795) Hormones

Compound Target Receptors Base Structure/Concept Key Research Finding Citation
MEDI0382 GLP-1/Glucagon Exendin-4 based Palmitoylated chimera favoring GLP-1R potency over GCGR by approximately fivefold in vitro. researchgate.net
SAR425899 GLP-1/Glucagon Exendin-4 based A dual agonist that has undergone clinical trials for obesity and type 2 diabetes. researchgate.net

| Tirzepatide | GLP-1/GIP | GIP analogue | Activates both GLP-1 and GIP receptors; may have greater effects on glucose and weight than single agonists. | nih.govbiochempeg.com |

Modulation of Central Nervous System Penetrance

The ability of Exendin-4 and its analogs to cross the blood-brain barrier (BBB) is a critical factor influencing their therapeutic profile and potential applications in central nervous system (CNS) disorders. Research has shown that peripherally administered Exendin-4 can rapidly enter the brain, with detection occurring within five minutes of intravenous injection. springermedizin.de This rapid entry is linked to biological activity, such as increased protein kinase A (PKA) activities in the brain. springermedizin.de Studies have demonstrated that Exendin-4 likely enters the brain via direct passage across the BBB rather than through the blood-CSF barrier. springermedizin.de

Quantitative studies have been conducted to measure and compare the brain influx rates of various incretin receptor agonists. In one such study, Exendin-4 showed a strong ability to cross the BBB, with 0.54% of the injected dose being taken up per gram of brain tissue after 60 minutes. springermedizin.de Its brain influx rate (Ki) was measured at 0.4231 ± 0.0703 μL/g-min, positioning it as one of the more effective BBB-penetrating agents in its class, alongside novel compounds like DA-JC4. springermedizin.de In contrast, other GLP-1 analogs like liraglutide (B1674861) and semaglutide (B3030467) exhibit little to no measurable brain uptake. springermedizin.de The neuroprotective effects of Exendin-4 have been linked to its direct binding with GLP-1 receptors expressed on the endothelial cells of brain microvessels. frontiersin.org

Conversely, research has also focused on intentionally reducing CNS penetrance to mitigate centrally-mediated side effects. One strategy involves creating corrinated conjugates of Exendin-4, such as Cbi-Ex4. acs.org This modification was hypothesized to reduce drug entry into the CNS. acs.org While the resulting conjugate, Cbi-Ex4, was less potent at the GLP-1 receptor than the parent Exendin-4 molecule, it still enhanced glucoregulatory response without inducing emesis, a side effect linked to CNS activity. acs.org This suggests that modulating CNS penetrance can refine the therapeutic index of Exendin-4 analogs. acs.org

Table 2: Comparative Brain Influx Rates of Select GLP-1 Receptor Agonists

Compound Brain Influx Rate (Ki) (μL/g-min) Relative CNS Permeability Citation
DA-JC4 0.6680 ± 0.1089 High springermedizin.de
Exendin-4 0.4231 ± 0.0703 High springermedizin.de
DA3-CH 0.3922 ± 0.0668 Moderate springermedizin.de
Peptide 17 0.3489 ± 0.0228 Moderate springermedizin.de
Lixisenatide 0.3271 ± 0.0726 Moderate springermedizin.de
Liraglutide Not significant Low / None springermedizin.de
Semaglutide Not significant Low / None springermedizin.de

Table 3: In Vitro GLP-1 Receptor Binding Affinity of Exendin-4 and Modified Analogs

Compound Description IC₅₀ (nM) Citation
nEx4 (control) Native Exendin-4 5.98 ± 0.94 acs.org
Ex40 Azido-modified Exendin-4 7.34 ± 1.37 acs.org
Cbi-Ex4 (1) Corrinated Exendin-4 conjugate (reduced CNS penetrance) ~200 pM (less potent) acs.org
Conjugates 12-19 A series of modified conjugates 12-135 (decreased binding vs. control) acs.org

| Conjugates 20-27 | A second series of modified conjugates | 12-135 (decreased binding vs. control) | acs.org |

Advanced Research Methodologies and Models in Exendin 4 Acetate Studies

In Vitro Cell-Based Assays

Insulin (B600854) secretion assays are fundamental to understanding the primary therapeutic effect of Exendin-4. These assays typically utilize pancreatic β-cell lines (e.g., MIN6, INS-1E, βTC-6) or isolated pancreatic islets from rodents or humans. nih.govdiabetesjournals.org The core principle of these assays is to measure the amount of insulin released from these cells in response to various stimuli, including glucose and Exendin-4.

In a typical assay, islets are isolated by collagenase digestion and cultured. oup.com They are then incubated in buffers containing different glucose concentrations (e.g., low glucose at 2.8 mM vs. high glucose at 16.7 mM) with or without Exendin-4. oup.com The amount of insulin secreted into the buffer is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). nih.gov

Key findings from these assays demonstrate that Exendin-4 potentiates glucose-stimulated insulin secretion (GSIS). nih.govscielo.br For instance, in isolated rat islets, Exendin-4 significantly enhances insulin release at elevated glucose levels, an effect not observed at low glucose concentrations. nih.gov This glucose-dependency is a critical feature of Exendin-4's action. Studies on isolated human islets have also confirmed that Exendin-4 modestly but significantly increases GSIS. researchgate.net Furthermore, research indicates that Exendin-4's effect on insulin secretion is mediated through the GLP-1 receptor, as the antagonist Exendin (9-39) can block this effect. oup.com

Table 1: Representative Findings from Insulin Secretion Assays with Exendin-4

Cell/Tissue Model Experimental Condition Key Finding
Isolated Rat Islets 1-hour incubation with varying glucose concentrations Exendin-4 significantly increased glucose-induced proinsulin biosynthesis at the translational level. nih.gov
Isolated Human Islets 2-hour treatment with 10 nM Exendin-4 Glucose-stimulated insulin secretion was significantly but modestly increased. researchgate.net
Atg7Δβ-cell Islets 4-week treatment with Exendin-4 Increased insulin secretion at high glucose concentrations, reaching levels similar to control islets. oup.com
βTC-6 cells Treatment with Exendin-4 conjugated nanoparticles Did not alter glucose-stimulated insulin secretion, indicating the peptide's activity is maintained. diabetesjournals.org

These assays are critical for evaluating the cytoprotective effects of Exendin-4, particularly on pancreatic β-cells and neuronal cells. Commonly used techniques include the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to assess cell viability, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or caspase activity assays to measure apoptosis. researchgate.net

In studies involving pancreatic β-cells, Exendin-4 has been shown to protect against apoptosis induced by various stressors like lipotoxicity (excess fatty acids) and inflammatory cytokines. nih.gov For example, in MIN6 cells exposed to palmitate, Exendin-4 treatment inhibited apoptosis and reversed the reduction in cell viability. nih.gov This protective effect is often linked to the activation of pro-survival signaling pathways and the modulation of apoptotic proteins like Bcl-2 and Bax. bmj.com

In the context of neuroprotection, Exendin-4 has demonstrated the ability to enhance the viability of neuronal cell lines, such as SH-SY5Y and NSC19, and protect them from insults like oxidative stress (e.g., induced by hydrogen peroxide or glutamate) and serum deprivation. researchgate.netplos.orgfrontiersin.orgplos.org Pre-treatment with Exendin-4 significantly improves cell viability and reduces apoptotic cell death in these models. researchgate.netfrontiersin.org

Table 2: Neuroprotective Effects of Exendin-4 in Cell Viability and Apoptosis Assays

Cell Line Stressor Assay Key Finding
SH-SY5Y Hydrogen Peroxide (H₂O₂) MTS, Trypan Blue, TUNEL Exendin-4 pre-incubation protected cells from H₂O₂-induced death and apoptosis. researchgate.net
NSC19 Hydrogen Peroxide (H₂O₂) / Serum Deprivation MTS, LDH Exendin-4 was neurotrophic and protected against oxidative stress-induced cell death. plos.org
SH-SY5Y Glutamate (B1630785) MTS Pre-treatment with Exendin-4 fully mitigated glutamate-induced cellular loss. plos.org
Differentiated Neuronal Cells 6-hydroxydopamine (6-ohda) MTT, Propidium Iodide Staining Exendin-4 pre-treatment improved cell viability and decreased apoptotic cell death. frontiersin.org

Neurite outgrowth assays are instrumental in studying the neurotrophic properties of Exendin-4, its ability to promote the growth and extension of axons and dendrites from neurons. These assays typically use primary neurons, such as those from dorsal root ganglia (DRG), or neuronal cell lines like PC12. diabetesjournals.orgnih.govfrontiersin.org

In these experiments, cultured neurons are treated with Exendin-4, and the effects on neurite length and branching are quantified using microscopy and image analysis software. diabetesjournals.org Research has consistently shown that Exendin-4 promotes neurite outgrowth in a dose-dependent manner. nih.govmdpi.com For example, studies using cultured adult rat DRG neurons found that Exendin-4 significantly increased the total length and number of neurite joints. diabetesjournals.orgnih.gov This effect was observed to be mediated, at least in part, through the activation of the PI3K signaling pathway. nih.gov

Furthermore, Exendin-4 has been shown to restore neurite outgrowth that is impaired under conditions mimicking diabetic neuropathy. diabetesjournals.org When DRG neurons were cultured in media conditioned by Schwann cells under high glucose, their neurite growth was stunted; the addition of Exendin-4 ameliorated this impairment. diabetesjournals.org

Table 3: Effects of Exendin-4 on Neurite Outgrowth

Cell Model Experimental Condition Key Finding
Adult Rat DRG Neurons Dose-dependent treatment with Exendin-4 (1-100 nM) Promoted neurite outgrowth and neuronal survival. nih.gov
Mouse DRG Neurons Treatment with 10 nM and 100 nM Exendin-4 Significantly increased total length and joint number of neurites. diabetesjournals.org
PC12 Cells Treatment with Exendin-4 Induced neurite outgrowth similar to Nerve Growth Factor (NGF). researchgate.net
PA-treated neurons Treatment with Exendin-4 Enhanced the reduced phosphorylation and protein levels of neurite growth-related genes. mdpi.com

To understand the molecular mechanisms behind Exendin-4's effects, researchers analyze its interaction with the GLP-1 receptor and the subsequent intracellular signaling cascades. Methodologies include receptor binding assays, measuring the production of second messengers like cyclic AMP (cAMP), and Western blotting to detect the phosphorylation (activation) of downstream signaling proteins. oup.comdiabetesjournals.org

Activation of the GLP-1 receptor by Exendin-4 typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. oup.comphysiology.org This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). physiology.orgnih.gov

Downstream of these initial events, Exendin-4 has been shown to activate multiple signaling pathways, including the ERK1/2 (extracellular signal-regulated kinase) and PI3K/Akt pathways. nih.govnih.gov For instance, in MIN6 pancreatic β-cells, Exendin-4 rapidly activates ERK1/2 phosphorylation, which is crucial for its cytoprotective effects against lipotoxicity. nih.gov Similarly, in vascular smooth muscle cells, Exendin-4 inhibits Angiotensin II-induced proliferation by blocking the phosphorylation of ERK1/2 and JNK. plos.orgsemanticscholar.org In human pancreatic ductal cells, Exendin-4 induces the phosphorylation of both CREB and ERK1/2. diabetesjournals.org

Table 4: Signaling Pathways Activated by Exendin-4

Cell Type Pathway Analyzed Key Finding
MIN6 β-cells ERK1/2 Exendin-4 reversed palmitate-induced reduction in ERK1/2 phosphorylation. nih.gov
Human Pancreatic Ductal Cells CREB, ERK1/2 Exendin-4 induced time-dependent phosphorylation of CREB and ERK1/2. diabetesjournals.org
Rat Aortic Smooth Muscle Cells ERK1/2, JNK Exendin-4 inhibited Ang II-induced phosphorylation of ERK1/2 and JNK. plos.orgsemanticscholar.org
Hypothalamic Neuronal Cells cAMP/PKA Exendin-4 stimulated cAMP production and phosphorylation of CREB. oup.com
Endothelial Cells cAMP/PKA/Epac1 Exendin-4 increased intracellular cAMP levels and PKA activity, leading to barrier enhancement. physiology.org

Neurite Outgrowth Assays

In Vivo Animal Models of Disease

Animal models are indispensable for studying the integrated physiological effects of Exendin-4 in a whole-organism context. Several well-established rodent models of obesity and type 2 diabetes are frequently used.

db/db and ob/ob Mice: These are genetic models of obesity, insulin resistance, and diabetes. db/db mice have a mutation in the leptin receptor, while ob/ob mice are deficient in leptin. Studies in these mice have shown that Exendin-4 potently lowers blood glucose, preserves β-cell mass, and can reduce β-cell apoptosis. researchgate.netresearchgate.netnih.gov

Zucker Diabetic Fatty (ZDF) and Zucker fa/fa Rats: These are also genetic models with defective leptin receptors, leading to obesity and, in the case of ZDF rats, progression to diabetes. oup.comoup.comresearchgate.net Research in these models has demonstrated that chronic Exendin-4 treatment reduces weight gain, decreases food intake, improves insulin sensitivity, and lowers HbA1c levels. nih.govoup.comoup.comdiabetesjournals.org

Diet-Induced Obesity (DIO) Models: These models, typically using C57BL/6J mice fed a high-fat diet (HFD), more closely mimic the common pathway to obesity and type 2 diabetes in humans. plos.orgplos.orgnih.govnih.gov In HFD-fed mice, Exendin-4 treatment has been shown to decrease body weight, improve glycemic control, reduce hepatic steatosis (fatty liver), and decrease plasma levels of leptin and insulin, suggesting improved sensitivity to these hormones. plos.orgnih.govmdpi.com

Non-obese Diabetic (NOD) Mice: This is a model of autoimmune type 1 diabetes. In NOD mice, Exendin-4 has been found to delay the onset and reduce the incidence of diabetes, improve glucose tolerance, and preserve pancreatic insulin content, partly by reducing immune cell infiltration into islets. nih.gov

Across these diverse models, a consistent finding is that Exendin-4 not only improves glycemic control but also leads to a reduction in body weight, primarily through decreased food intake. oup.comresearchgate.netnih.gov

Table 5: Effects of Exendin-4 in Animal Models of Metabolic Dysregulation

Animal Model Key Metabolic Outcomes
db/db Mice Potent glucose-lowering effect; preservation of β-cell mass. researchgate.netnih.gov
Zucker Fatty Rats Deceleration in weight gain; reduction in food intake; reduction in visceral fat; improved glucose tolerance. oup.comresearchgate.net
High-Fat Diet-Induced Obese Mice Decreased body weight; improved glycemic control; reversal of hepatic lipid accumulation. plos.orgplos.org
Non-obese Diabetic (NOD) Mice Delayed onset and reduced incidence of diabetes; improved glucose tolerance. nih.gov

Models of Neurodegenerative Diseases (e.g., PD, AD, ALS, Stroke Models)

Exendin-4 (Acetate) has been extensively investigated for its neuroprotective potential across a range of neurodegenerative disease models. These studies leverage various animal models that mimic the pathological hallmarks of human diseases, providing a platform to understand the compound's mechanism of action.

Parkinson's Disease (PD) Models: In animal models of Parkinson's disease, Exendin-4 has demonstrated significant neuroprotective effects. bioscientifica.com For instance, in the 6-hydroxydopamine (6-OHDA) rat model, which replicates the loss of dopaminergic neurons seen in PD, Exendin-4 treatment has been shown to protect these neurons in the substantia nigra and prevent the loss of dopamine (B1211576) in the basal ganglia, thereby preserving motor control. bioscientifica.com Similarly, in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model of PD, Exendin-4 improves motor performance and reduces the loss of dopaminergic neurons. biocompare.comcaymanchem.com Studies have also shown that Exendin-4 can increase the number of neural stem and progenitor cells, suggesting a potential for neuronal replacement to compensate for the neuronal loss in the substantia nigra. bioscientifica.com The neuroprotective effects are mediated through the glucagon-like peptide-1 receptor (GLP-1R), and activation of this receptor is associated with reduced progression of dopamine degeneration. nih.gov Furthermore, in a rat model of α-synucleinopathy, Exendin-4 treatment has been shown to alleviate behavioral deficits and dopaminergic degeneration by enhancing autophagy. nih.gov

Alzheimer's Disease (AD) Models: In transgenic mouse models of Alzheimer's disease, GLP-1 mimetics like Exendin-4 have shown the ability to reduce β-amyloid plaques, prevent synaptic loss, mitigate memory impairments, and decrease oxidative stress and chronic inflammation in the brain. bioscientifica.com Research indicates that Exendin-4 can reduce the endogenous levels of β-amyloid in the mouse brain. bioscientifica.com The compound has demonstrated a range of neuroprotective properties in these models, highlighting its potential as a therapeutic agent for AD. bioscientifica.combiocrick.comclinicaltrials.gov

Amyotrophic Lateral Sclerosis (ALS) Models: The neuroprotective potential of Exendin-4 has also been explored in models of Amyotrophic Lateral Sclerosis (ALS). In both cell culture (NSC-19 neuroblastoma cells) and in vivo (SOD1 G93A mutant mice) models of ALS, Exendin-4 has shown neurotrophic and neuroprotective actions. nih.govnih.govplos.org Specifically, it has been found to elevate choline (B1196258) acetyltransferase (ChAT) activity, protect cells from oxidative stress and apoptosis, and attenuate neuronal cell death in the lumbar spinal cord of ALS model mice. nih.govplos.org These findings suggest that GLP-1 receptor agonists like Exendin-4 warrant further investigation for their therapeutic relevance in ALS. nih.govplos.orgalzet.com

Stroke Models: Exendin-4 has shown neuroprotective effects in experimental stroke models. nih.gov It has been demonstrated to reduce ischemic brain injury in both normal and aged type 2 diabetic mice. nih.gov The therapeutic potential of Exendin-4 is supported by its ability to reduce stroke-related damage, indicating its promise for further research in the context of stroke. nih.gov

Table 1: Summary of Exendin-4 (Acetate) Research Findings in Neurodegenerative Disease Models To view the data, click on the table and scroll right.

Disease Model Animal Model Key Findings Citations
Parkinson's Disease 6-OHDA Rat Model Protection of dopaminergic neurons, prevention of dopamine loss, preservation of motor control. bioscientifica.com
MPTP Mouse Model Improved motor performance, reduced loss of dopaminergic neurons. biocompare.comcaymanchem.com
α-synucleinopathy Rat Model Alleviation of behavioral deficits and dopaminergic degeneration through enhanced autophagy. nih.gov
Alzheimer's Disease Transgenic Mouse Models Reduction of β-amyloid plaques, prevention of synaptic loss, mitigation of memory impairments, decreased oxidative stress and inflammation. bioscientifica.com
Reduction of endogenous β-amyloid levels. bioscientifica.com
Amyotrophic Lateral Sclerosis SOD1 G93A Mutant Mice Attenuated neuronal cell death in the lumbar spinal cord, rescue of motor neuron markers. nih.govplos.org
NSC-19 Neuroblastoma Cells Neurotrophic effects, protection from oxidative stress and apoptosis. nih.govnih.govplos.org
Stroke Murine Stroke Model Reduction of ischemic brain injury in normal and aged diabetic mice. nih.gov

Models of Traumatic Brain Injury

The neuroprotective effects of Exendin-4 have been investigated in various models of traumatic brain injury (TBI). In a cortical contusion impact (CCI) injury model in rats, Exendin-4 treatment was found to facilitate the recovery of neurological and cognitive functions. mdpi.com It also improved cerebral blood flow and reduced both neural degeneration and levels of inflammatory cytokines following the injury. mdpi.com

In a murine model of mild TBI (mTBI), Exendin-4 has been shown to mitigate cellular damage associated with pathologies like oxidative stress, glutamate-induced toxicity, and apoptotic cell death. frontiersin.org Studies using a weight drop-induced mTBI mouse model demonstrated that a single post-injury treatment with a sustained-release formulation of Exendin-4 mitigated visual and spatial deficits. mdpi.com Furthermore, in a blast-induced TBI model, Exendin-4 significantly minimized brain damage when administered shortly after the incident. neurosciencenews.com Both pre- and post-injury treatment with Exendin-4 has been shown to have protective effects on neurodegeneration and to diminish the expression of genes associated with dementia disorders following blast-TBI. mdpi.com Research also indicates that Exendin-4 can improve sensory and motor functions and reduce oxidative stress in rats with moderate TBI. mdpi.com These findings highlight the therapeutic potential of Exendin-4 in improving neurological outcomes by attenuating inflammatory responses and other secondary injury mechanisms. mdpi.comnih.gov

Models of Peripheral Nerve Injury

Exendin-4 has demonstrated therapeutic effects on nerve regeneration in models of peripheral nerve injury. In a rat model of sciatic nerve crush injury, repeated administration of Exendin-4 promoted nerve regeneration and functional recovery. nih.gov Studies have shown that Exendin-4 facilitates axonal regeneration and functional repair after sciatic nerve injury in rodent models. frontiersin.org

In vitro studies using dorsal root ganglion (DRG) neurons and Schwann cells have further elucidated the mechanisms of action. Exendin-4 promotes the neurite outgrowth of DRG neurons and enhances the survival, proliferation, and migration of Schwann cells, which are the myelin-forming cells in the peripheral nervous system (PNS). frontiersin.org It also upregulates the expression of key myelin proteins. frontiersin.org These findings suggest that Exendin-4 stimulates GLP-1 receptors in both neurons and Schwann cells to promote myelination and nerve repair. frontiersin.org The neuroprotective effects of Exendin-4 have also been observed in models of diabetic and chemotherapy-induced peripheral neuropathy. frontiersin.orgresearchgate.net

Invertebrate Models (e.g., Insect Larvae)

Invertebrate models, such as the nematode Caenorhabditis elegans, have been utilized to study the fundamental mechanisms of Exendin-4's protective effects. In a C. elegans model of Alzheimer's disease, Exendin-4 was shown to alleviate the toxicity of β-amyloid peptide. researchgate.net The study indicated that Exendin-4 exerts its antioxidant effects and reduces the accumulation of β-amyloid through the DAF-16 signaling pathway, a key regulator of longevity and stress resistance in the worm. researchgate.net These findings in a simpler, genetically tractable organism provide insights into the conserved cellular pathways that may be targeted by Exendin-4 to confer neuroprotection.

Imaging Techniques for Receptor Expression and Function

Positron Emission Tomography (PET) Imaging in Preclinical Models

Positron Emission Tomography (PET) has emerged as a crucial non-invasive imaging modality to visualize and quantify the expression of the Glucagon-like peptide-1 receptor (GLP-1R) in vivo. Radiolabeled versions of Exendin-4 are used as tracers for these studies.

Various Exendin-4 analogs have been labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F). diva-portal.orgspandidos-publications.comosti.govthno.org For example, [⁶⁸Ga]Ga-DO3A-VS-Cys40-Exendin-4 has been evaluated in mice, rats, pigs, and non-human primates to image and quantify GLP-1R in the pancreas. diva-portal.orgresearchgate.net These PET imaging studies have confirmed that the uptake of the tracer is mediated by specific binding to GLP-1R. diva-portal.org

In preclinical models of neurodegenerative diseases and other conditions, PET imaging with radiolabeled Exendin-4 allows for the longitudinal assessment of GLP-1R expression, which can be a biomarker for disease progression and treatment response. diva-portal.org For instance, in a rat model of myocardial ischemia and reperfusion, ¹⁸F-labeled Exendin-4 PET imaging revealed a dynamic upregulation of GLP-1R in the heart. spandidos-publications.com Furthermore, PET imaging has been instrumental in evaluating the biodistribution and dosimetry of these radiotracers, which is essential for their translation to clinical studies. nih.gov

Table 2: Radiolabeled Exendin-4 Analogs for PET Imaging To view the data, click on the table and scroll right.

Radiotracer Radionuclide Preclinical Model Key Application Citations
[⁶⁸Ga]Ga-DO3A-VS-Cys40-Exendin-4 Gallium-68 (⁶⁸Ga) Mice, Rats, Pigs, Non-Human Primates Pancreatic beta-cell and insulinoma imaging. diva-portal.orgresearchgate.net
[⁶⁴Cu]DO3A-VS-Cys40-Exendin-4 Copper-64 (⁶⁴Cu) Sprague-Dawley Rats Pancreatic beta-cell imaging. osti.gov
[⁶⁴Cu]NODA-VS-Cys40-Exendin-4 Copper-64 (⁶⁴Cu) Sprague-Dawley Rats Pancreatic beta-cell imaging. osti.gov
¹⁸F-AlF-NOTA-MAL-Cys40-Exendin-4 Fluorine-18 (¹⁸F) Rat Myocardial Ischemia/Reperfusion Model Imaging GLP-1R expression in the heart. spandidos-publications.com
[⁶⁴Cu]BaMalSar-exendin-4 Copper-64 (⁶⁴Cu) INS-1 Insulinoma Xenograft Model GLP-1R targeted imaging. thno.org

Autoradiography

Autoradiography is a high-resolution ex vivo imaging technique that provides detailed localization of radiolabeled compounds within tissue sections. In the context of Exendin-4 research, autoradiography has been used to confirm the specific binding of radiolabeled Exendin-4 analogs to GLP-1R expressing tissues.

For example, ex vivo autoradiography of pancreas sections from rats administered with [¹⁷⁷Lu]Lu-DO3A-VS-Cys40-exendin-4 revealed a distinct, focal uptake pattern that corresponded with the location of insulin-positive islets of Langerhans, confirming the specific targeting of pancreatic beta cells. thno.org Similarly, studies with [¹²⁵I]I-Ex-D3, an iodine-125 (B85253) labeled Exendin-4 analog, used ex vivo autoradiography to confirm its binding specificity to GLP-1R-expressing pancreatic β-cells. mdpi.comnih.gov This technique has been applied across different species, including mice, rats, pigs, and non-human primates, to study the distribution of GLP-1R and the binding of Exendin-4-based radiopharmaceuticals. thno.orgscilit.com Autoradiography complements in vivo PET imaging by providing microscopic validation of tracer uptake in specific cell populations.

Structural Biology Approaches

Structural biology provides critical insights into the function of Exendin-4 by revealing its three-dimensional shape and how it interacts with its biological target, the Glucagon-like peptide-1 receptor (GLP-1R).

The conformation of Exendin-4 is highly dependent on its environment. mdpi.com In solution, the peptide exhibits significant α-helical character. frontiersin.orgmdpi.com Studies using nuclear magnetic resonance (NMR) and circular dichroism have shown that in aqueous solutions with helix-promoting co-solvents like trifluoroethanol (TFE), Exendin-4 adopts a more regular and stable helical structure. mdpi.comrcsb.org Specifically, in 30% TFE, about 65-70% of the peptide is α-helical. mdpi.com

A key structural feature of Exendin-4 is a compact tertiary fold in its C-terminal region (residues 21-38), often referred to as the "Trp-cage". rcsb.orgacs.org This structure shields the side chain of Tryptophan-25 from the solvent. rcsb.org The formation of this Trp-cage is crucial for the peptide's enhanced stability. researchgate.net While this tertiary structure is fully populated in aqueous TFE, it is absent when Exendin-4 binds to certain lipid micelles, where the tryptophan ring is thought to insert directly into the micelle. rcsb.org This conformational plasticity is a key aspect of its biology. biorxiv.org Researchers have also designed analogues with improved helical propensity and structural stability, which are less prone to oligomerization while maintaining biological activity. acs.org

Table 3: Conformational Characteristics of Exendin-4 in Different Environments

Condition / SolventAnalytical MethodObserved Structural FeaturesReference(s)
Aqueous BufferCircular Dichroism~43% α-helical structure. mdpi.com
30% Trifluoroethanol (TFE)Circular Dichroism, NMRIncreased α-helicity (65-70%); stable tertiary structure; fully populated "Trp-cage". mdpi.comrcsb.org
DPC MicellesNMRSingle helix (residues 11-27); C-terminus (31-39) disordered; no tertiary structure evident. rcsb.org
DDM/CHS MicellesHydrogen/Deuterium ExchangeC-terminal "Trp-cage" appears structured, contrasting with DPC micelle data. plos.org

Understanding the precise interaction between Exendin-4 and the GLP-1 receptor is fundamental to explaining its potent activity. The GLP-1R is a class B G protein-coupled receptor (GPCR) characterized by a large N-terminal extracellular domain (nGLP-1R) that is critical for ligand binding. pnas.orgnih.gov Exendin-4 binds to this domain with significantly higher affinity than the native GLP-1 peptide. acs.orgnih.gov

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution snapshots of this interaction. The crystal structure of the nGLP-1R in complex with a truncated form of Exendin-4, Exendin-4(9-39), revealed that the peptide binds as an amphipathic α-helix, engaging in both hydrophobic and hydrophilic interactions with the receptor. nih.gov The binding site on the nGLP-1R involves a hydrophobic groove formed by an N-terminal helix and a loop between two beta-strands. nih.gov Contrary to earlier hypotheses, the C-terminal Trp-cage of Exendin-4 is not directly involved in binding to the isolated nGLP-1R. acs.orgnih.gov

More recent cryo-EM studies of the full-length receptor complexed with an Exendin-4 analogue and its G-protein partner revealed two distinct receptor conformations, highlighting the dynamic nature of peptide engagement and receptor activation. biorxiv.org These structural studies, combined with mutagenesis and photocross-linking experiments, have mapped the key interaction points. pnas.orgresearchgate.netessex.ac.uk For instance, residues in the central and C-terminal regions of Exendin-4's helical domain interact extensively with the nGLP-1R, while the N-terminus of the peptide engages with the transmembrane portions of the receptor to trigger activation. biorxiv.orgpnas.org

Table 4: Key Interacting Residues in the Exendin-4 :: nGLP-1R Complex

Exendin-4 ResiduesInteracting GLP-1R (ECD) ResiduesInteraction TypeReference(s)
Phe22, Ile23, Trp25, Leu26Hydrophobic pocket (e.g., Trp39, Leu66, Trp72)Hydrophobic acs.orgnih.gov
Glu16, Glu17, Arg20, Glu24(e.g., Arg121, Glu127)Polar / Hydrophilic acs.orgresearchgate.net
Lys27Glu127Polar nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of Exendin-4 (Acetate) as a GLP-1 receptor agonist, and how does it influence downstream signaling pathways?

Exendin-4 (Acetate) acts as a long-acting GLP-1 receptor agonist with an IC50 of 3.22 nM, binding to GLP-1R to activate pathways such as cAMP/PKA and NO synthesis. In human umbilical vein endothelial cells (HUVECs), it dose-dependently increases nitric oxide (NO) production, endothelial NO synthase (eNOS) phosphorylation, and GTP cyclohydrolase 1 (GTPCH1) levels, which are critical for vascular function . Standard protocols involve measuring cAMP accumulation or using fluorescence-based assays to quantify receptor activation.

Q. What are the standard protocols for assessing Exendin-4’s cytotoxic effects in cancer cell lines?

Researchers typically use cell viability assays (e.g., MTT or ATP-based assays) to determine cytotoxicity. For example, Exendin-4 exhibits cytotoxic effects in MCF-7 breast cancer cells with an IC50 of 5 μM at 48 hours. Experimental design should include dose-response curves (e.g., 1–10 μM) and time-course analyses (24–72 hours) to capture dynamic effects .

Q. What in vivo models are suitable for studying Exendin-4’s glucose-lowering effects?

Common models include:

  • ob/ob mice : Exendin-4 reduces serum glucose and insulin levels, improving HOMA scores .
  • Neonatal IUGR lambs : Used to study age-dependent insulin sensitivity changes, though results may conflict with rodent data .
  • Aging non-diabetic mice : Demonstrates preserved glucose-lowering effects via hepatic gluconeogenesis inhibition and enhanced insulin sensitivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Exendin-4’s dose-dependent effects on adiponectin expression in adipocytes?

  • Experimental Design :
  • Use 3T3-L1 adipocytes treated with Exendin-4 (0–5 nM) for 6–48 hours.
  • Measure adiponectin mRNA/protein levels via qPCR and Western blot.
  • Include time-course data (e.g., peak effect at 24 hours with 2.5 nM) and validate using ELISA for secreted adiponectin .
    • Key Parameters :
Concentration (nM)Time (hours)Adiponectin Increase (%)
1.252420%
2.52445%
5.02430%

Q. What methodological approaches are recommended to resolve contradictions in Exendin-4’s effects on insulin sensitivity across species?

  • Comparative Studies : Compare neonatal lambs (reduced insulin sensitivity ) with rodents (improved sensitivity ) by standardizing metrics like glucose clamp techniques or HOMA-IR.
  • Mechanistic Probes : Assess tissue-specific responses (e.g., liver vs. muscle) using knockout models (e.g., GLP-1R⁻/⁻) to isolate pathways.
  • Statistical Reconciliation : Apply meta-analysis frameworks to harmonize data variability across studies .

Q. How can researchers validate Exendin-4’s anti-tumor effects in neuroblastoma models?

  • Functional Assays :
  • Cell Adhesion : Use ECM arrays to quantify adhesion on vitronectin substrates .
  • Migration : Perform scratch/wound-healing assays with Exendin-4 (1–10 nM) to measure inhibition.
  • Differentiation : Evaluate neurite outgrowth in 3D cultures and validate with neuronal markers (e.g., β-III tubulin) .
    • Key Findings :
  • Exendin-4 reduces migration by 60% in SH-SY5Y cells at 10 nM.
  • Anchorage-independent growth inhibition correlates with actin cytoskeleton remodeling.

Q. What statistical methods are critical for analyzing Exendin-4’s experimental data to ensure robustness?

  • Parametric Tests : Use t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for dose-response studies.
  • Error Analysis : Include standard deviation (SD) or SEM in graphs; report p-values with confidence intervals.
  • Data Validation : Use Bland-Altman plots for assay reproducibility and power analysis to determine sample size .

Methodological Best Practices

Q. How should researchers address uncertainties in Exendin-4’s pharmacokinetic/pharmacodynamic (PK/PD) profiling?

  • In Vivo PK : Measure plasma half-life (e.g., 2.4 hours in mice ) and tissue distribution via radiolabeled tracers.
  • PD Markers : Monitor downstream targets (e.g., phosphorylated eNOS, cAMP levels) to validate target engagement .

Q. What ethical and safety guidelines apply to preclinical Exendin-4 studies?

  • Animal Welfare : Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor size limits in oncology models ).
  • Biosafety : Use PPE when handling powdered Exendin-4 (CAS: 914454-01-6) due to suspected carcinogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.